molecular formula C29H39N7O3S B14086180 Menin-MLL inhibitor-22

Menin-MLL inhibitor-22

Cat. No.: B14086180
M. Wt: 565.7 g/mol
InChI Key: MWXGAMJNJKYTPA-UHFFFAOYSA-N
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Description

Menin-MLL inhibitor-22 is a useful research compound. Its molecular formula is C29H39N7O3S and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H39N7O3S

Molecular Weight

565.7 g/mol

IUPAC Name

N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32)

InChI Key

MWXGAMJNJKYTPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6

Origin of Product

United States

Foundational & Exploratory

Unveiling Menin-MLL Inhibitor-22: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Menin-MLL inhibitor-22, a potent and selective small molecule targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and medicinal chemistry.

This compound, also identified as compound C20, has emerged as a promising therapeutic candidate for acute leukemias harboring MLL rearrangements.[1] The interaction between menin and the MLL fusion proteins is a critical driver of leukemogenesis, primarily through the sustained expression of downstream target genes such as HOXA9 and MEIS1.[2][3] Inhibiting this interaction presents a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1]

Core Discovery and Biological Activity

This compound was discovered through a strategic medicinal chemistry effort aimed at introducing hydrophilic groups to a pyrido[3,2-d]pyrimidine scaffold to improve both binding affinity and physicochemical properties.[1] This approach led to the identification of compound C20, which demonstrated a strong binding affinity for the menin protein and potent inhibition of cancer cell growth, particularly in MLL-rearranged leukemia cell lines.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Parameter Value Assay Condition
Menin-MLL Binding IC50 7 nMFluorescence Polarization Assay
MV4;11 Cell Growth IC50 0.3 µMHuman MLL-rearranged leukemia cell line
MOLM-13 Cell Growth IC50 Not specified in provided contextHuman MLL-rearranged leukemia cell line
Kasumi-1 Cell Growth IC50 > 10 µMMLL wild-type leukemia cell line (selectivity)
HL-60 Cell Growth IC50 > 10 µMMLL wild-type leukemia cell line (selectivity)

Table 1: In Vitro Potency and Selectivity of this compound.

Pharmacokinetic Parameter Species Value & Unit Dosing Route
Bioavailability (F) RatAcceptable (value not specified)Oral (p.o.)
Liver Microsome Stability Rat, HumanGood stability, low clearanceN/A

Table 2: Pharmacokinetic Profile of this compound.

Xenograft Model Dosing Regimen Outcome
MV4;11 Subcutaneous 6 mg/kg and 30 mg/kg, p.o., every other day for 16 daysPotent antitumor activity, reduced tumor volume

Table 3: In Vivo Efficacy of this compound.

Synthesis of this compound (Compound C20)

The chemical synthesis of this compound (CAS 2851841-61-5) is a multi-step process. The full, detailed synthesis protocol is available in the supporting information of the primary publication.[1] The general synthetic scheme involves the construction of the core pyrido[3,2-d]pyrimidine structure followed by the addition of the side chains that are crucial for its high-affinity binding to the menin pocket.

A detailed, step-by-step synthesis protocol is beyond the scope of this summary but can be found in the cited primary literature.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the inhibitory constant (IC50) of compounds targeting the Menin-MLL interaction.

  • Reagents and Materials :

    • Recombinant human menin protein.

    • A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43).[4]

    • Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP.[4]

    • This compound (or other test compounds) serially diluted in DMSO.

    • 384-well, low-volume, black, non-binding surface plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure :

    • A pre-incubated complex of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer.

    • Varying concentrations of the test inhibitor are added to the wells containing the menin-MLL complex.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[5]

    • The IC50 values are calculated by plotting the decrease in polarization as a function of the inhibitor concentration.

MV4;11 Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of MLL-rearranged leukemia cells.

  • Reagents and Materials :

    • MV4;11 human leukemia cell line.[6]

    • Complete culture medium (e.g., IMDM with 10% FBS and 1% Penicillin/Streptomycin).[6]

    • This compound serially diluted in DMSO.

    • 96-well cell culture plates.

    • A cell viability reagent (e.g., CellTiter-Glo, MTT, or CCK-8).[7]

  • Procedure :

    • MV4;11 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well).[7]

    • Cells are treated with a range of concentrations of this compound. A DMSO-only control is included.

    • The plates are incubated for a specified period (e.g., 72 hours or 4 days).[7][8]

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • The signal (luminescence, absorbance, or fluorescence) is measured with a microplate reader.

    • The IC50 is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This method is used to quantify the changes in the expression of MLL target genes following inhibitor treatment.

  • Reagents and Materials :

    • MV4;11 cells treated with this compound.

    • RNA extraction kit.

    • Reverse transcription kit for cDNA synthesis.

    • qPCR master mix (e.g., SYBR Green or TaqMan).

    • Primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • A real-time PCR instrument.

  • Procedure :

    • Total RNA is extracted from both inhibitor-treated and control MV4;11 cells.

    • The extracted RNA is reverse-transcribed into cDNA.

    • The qPCR reaction is set up with the cDNA template, primers, and master mix.

    • The reaction is run on a real-time PCR machine with appropriate cycling conditions.

    • The relative expression of HOXA9 and MEIS1 is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the signaling pathway and experimental processes.

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Menin->DNA HOXA9_MEIS1 HOXA9 & MEIS1 (Oncogenes) DNA->HOXA9_MEIS1 Upregulated Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Inhibitor22 Menin-MLL Inhibitor-22 Inhibitor22->Menin Binds to Menin, Blocks Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Studies Chem_Synthesis Chemical Synthesis of This compound FP_Assay Fluorescence Polarization (Binding Assay) Chem_Synthesis->FP_Assay Cell_Prolif_Assay Cell Proliferation Assay (MV4;11 cells) Chem_Synthesis->Cell_Prolif_Assay PK_Studies Pharmacokinetic Studies (Rats) Chem_Synthesis->PK_Studies qRT_PCR qRT-PCR for HOXA9 & MEIS1 Cell_Prolif_Assay->qRT_PCR Xenograft MV4;11 Xenograft (Efficacy Study) PK_Studies->Xenograft

Caption: The experimental workflow for the discovery and characterization of this compound.

References

In-Depth Technical Guide: The Mechanism of Action of Menin-MLL Inhibitor-22 in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key driver of this disease is the aberrant interaction between the protein Menin and the N-terminus of MLL fusion proteins. This interaction is critical for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitor-22 is a potent and orally bioavailable small molecule designed to disrupt this protein-protein interaction, representing a promising targeted therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes.

The Menin-MLL Interaction: A Critical Dependency in MLL-Rearranged Leukemia

In normal hematopoiesis, the MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression. However, in MLL-r leukemias, chromosomal translocations result in the fusion of the N-terminal portion of MLL with one of over 80 different partner proteins. This fusion event is central to the development of leukemia.[1]

The N-terminal fragment of MLL, which is retained in all MLL fusion proteins, contains a high-affinity binding motif for the protein Menin.[2][3] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci. This recruitment is essential for the MLL fusion protein to exert its oncogenic function, which includes the histone H3 lysine 4 (H3K4) and H3K79 methylation and subsequent upregulation of key target genes, most notably HOXA9 and MEIS1.[2][4] These genes are transcription factors that are critical for hematopoietic stem cell self-renewal and their sustained expression drives the proliferation of leukemia cells and blocks their differentiation.[2]

Menin_MLL_Interaction cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Target Gene Promoters HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Upregulation of Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis Drives

Figure 1: The oncogenic Menin-MLL interaction in MLL-rearranged leukemia.

This compound: Mechanism of Action

This compound, also known as compound C20, is a small molecule that competitively binds to Menin at the same site as the MLL N-terminus.[4] This direct competition effectively disrupts the Menin-MLL fusion protein interaction. By preventing this crucial interaction, this compound sets off a cascade of downstream events that counteract the leukemogenic program.

The primary molecular consequences of treatment with this compound include:

  • Displacement of MLL Fusion Proteins from Chromatin: By blocking the Menin-MLL interaction, the MLL fusion protein is no longer tethered to its target gene promoters.

  • Downregulation of Target Gene Expression: The displacement of the MLL fusion protein leads to a significant reduction in the transcription of its target genes, including HOXA9 and MEIS1.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: The suppression of the leukemogenic gene expression program triggers programmed cell death (apoptosis) and causes the leukemia cells to arrest in the G0/G1 phase of the cell cycle.[4]

  • Induction of Myeloid Differentiation: this compound treatment leads to an increase in the expression of myeloid differentiation markers, such as CD11b, indicating that the block in differentiation is reversed.[4]

Inhibitor_Mechanism cluster_nucleus Cell Nucleus Inhibitor22 This compound Menin Menin Inhibitor22->Menin Binds to Menin Disrupted_Complex Disrupted Menin-MLL Interaction MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked Downregulation Downregulation of HOXA9/MEIS1 Disrupted_Complex->Downregulation Leads to Apoptosis Apoptosis Downregulation->Apoptosis Induces CellCycleArrest G0/G1 Cell Cycle Arrest Downregulation->CellCycleArrest Induces Differentiation Myeloid Differentiation Downregulation->Differentiation Induces CoIP_Workflow start Start: MLL-r leukemia cells (e.g., MV4;11) treatment Treat with this compound or DMSO (control) start->treatment lysis Cell Lysis in non-denaturing buffer treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-Menin antibody preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elution Elute proteins from beads wash->elution analysis Analyze eluates by Western Blot (probe for MLL-fusion and Menin) elution->analysis end End: Reduced MLL-fusion co-IP with Menin in treated sample analysis->end

References

The Disruption of the Menin-MLL Interaction: A Targeted Therapeutic Strategy in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle: Targeting the Menin-MLL1 Protein-Protein Interaction

The therapeutic strategy centered around Menin-Mixed Lineage Leukemia (MLL) inhibitors is built upon the specific disruption of a critical protein-protein interaction (PPI) that drives the oncogenic program in certain subtypes of acute leukemia. The primary molecular target is the interaction between the nuclear protein Menin, encoded by the MEN1 gene, and the N-terminal fragment of the MLL1 (also known as KMT2A) protein.[1][2][3] This N-terminal region of MLL1 is consistently retained in various MLL fusion proteins generated by chromosomal translocations, which are characteristic of aggressive MLL-rearranged (MLL-r) leukemias.[1][2]

Menin acts as a crucial cofactor, tethering MLL1 and its oncogenic fusion variants to chromatin. This recruitment is essential for the transcriptional activation of key downstream target genes, most notably the HOXA gene cluster (such as HOXA9) and MEIS1.[3][4] The aberrant and sustained expression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts.[3] Menin-MLL inhibitors are small molecules designed to fit into a hydrophobic pocket on the surface of Menin where the MLL1 N-terminus normally binds, thereby competitively inhibiting this interaction.[1][5][6] By disrupting the Menin-MLL1 complex, these inhibitors effectively evict the oncogenic fusion proteins from their target gene loci, leading to the downregulation of the leukemogenic transcriptional program, induction of differentiation, and ultimately, apoptosis of the cancer cells.[2][4][5] This targeted approach has shown significant promise in preclinical models and early-phase clinical trials for MLL-r and NPM1-mutated acute myeloid leukemia (AML), where the Menin-MLL1 interaction is also implicated in leukemogenesis.[7][8][9]

Quantitative Analysis of Menin-MLL Inhibitors

The potency and efficacy of Menin-MLL inhibitors are evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for Menin-MLL inhibitor-22 (also known as C20) and other notable inhibitors in this class.

InhibitorTarget InteractionIC50 (in vitro binding assay)Cell LineIC50/GI50 (Cell Growth Inhibition)Reference(s)
This compound (C20) Menin-MLL7 nMMV4;110.3 µM[7][10]
HL-60> 10 µM[10]
MI-2 Menin-MLL446 nMMV4;119.5 µM[2]
KOPN-87.2 µM[2]
ML-28.7 µM[2]
VTP50469 Menin-MLLNot ReportedMOLM13Low nM range[5]
RS4;11Low nM range[5]
Revumenib (SNDX-5613) Menin-MLLNot ReportedMLL-r AMLPotent inhibition[8][9]
Ziftomenib (KO-539) Menin-MLLNot ReportedMLL-r AMLPotent inhibition[8][9]

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction

This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between Menin and an MLL fusion protein in a cellular context.

Materials:

  • HEK293T cells

  • Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)

  • Menin-MLL inhibitor (e.g., this compound) and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Flag antibody for immunoprecipitation

  • Antibodies against Menin and the Flag tag for Western blotting

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer

Procedure:

  • Transfect HEK293T cells with the Flag-MLL-AF9 expression vector.

  • After 24-48 hours, treat the cells with the Menin-MLL inhibitor at various concentrations or with DMSO for a specified period (e.g., 4-6 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Menin and the Flag tag. A decrease in the amount of Menin co-immunoprecipitated with Flag-MLL-AF9 in the inhibitor-treated samples compared to the DMSO control indicates disruption of the interaction.[1]

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This protocol quantifies the expression of Menin-MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • Menin-MLL inhibitor and DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB)

  • qPCR master mix and real-time PCR system

Procedure:

  • Culture MV4;11 cells and treat with the Menin-MLL inhibitor or DMSO for a specified time (e.g., 24-72 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to controls. A significant decrease in HOXA9 and MEIS1 mRNA levels is expected.[1][10]

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation and viability of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., MV4;11, KOPN-8)

  • Menin-MLL inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates and a microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the Menin-MLL inhibitor to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that causes 50% growth inhibition).[2][11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis induced by the inhibitor.

Materials:

  • Leukemia cell line

  • Menin-MLL inhibitor and DMSO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the inhibitor or DMSO for a defined period (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Signaling Pathways and Experimental Workflows

Menin-MLL Signaling Pathway

The following diagram illustrates the central role of the Menin-MLL interaction in driving leukemogenesis and how its inhibition by compounds like this compound can reverse this process.

Menin_MLL_Signaling cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4/AF9) Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Recruits complex to HOXA9_MEIS1_mRNA HOXA9/MEIS1 mRNA HOXA9_MEIS1->HOXA9_MEIS1_mRNA Transcription HOXA9_MEIS1_Protein HOXA9/MEIS1 Proteins HOXA9_MEIS1_mRNA->HOXA9_MEIS1_Protein Translation Proliferation Leukemic Proliferation HOXA9_MEIS1_Protein->Proliferation Differentiation_Block Differentiation Block HOXA9_MEIS1_Protein->Differentiation_Block Apoptosis_Inhibition Apoptosis Inhibition HOXA9_MEIS1_Protein->Apoptosis_Inhibition Inhibitor This compound Inhibitor->Menin Binds to & Disrupts Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental Workflow for Characterization of Menin-MLL Inhibitors

This diagram outlines a typical workflow for the preclinical characterization of a novel Menin-MLL inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Fluorescence Polarization) Binding_Assay Binding Affinity Determination (e.g., FP, STD-NMR) HTS->Binding_Assay Hit Confirmation Co_IP Co-Immunoprecipitation (Target Engagement) Binding_Assay->Co_IP Lead Compound Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Co_IP->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Apoptosis_Assay->Gene_Expression Differentiation_Assay Differentiation Marker Analysis (e.g., CD11b by Flow Cytometry) Gene_Expression->Differentiation_Assay PK_Studies Pharmacokinetic Studies (e.g., in rodents) Differentiation_Assay->PK_Studies Candidate for In Vivo Testing Xenograft_Model Subcutaneous or Disseminated Xenograft Models PK_Studies->Xenograft_Model Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis Xenograft_Model->Efficacy_Assessment Clinical_Development Clinical_Development Efficacy_Assessment->Clinical_Development Preclinical Candidate

References

Preclinical Profile of Menin-MLL Inhibitor-22 (Compound C20): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for Menin-MLL inhibitor-22 (also known as compound C20), a potent and orally active small molecule targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias harboring MLL rearrangements or NPM1 mutations.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Activity
ParameterValueCell Line/Assay
IC₅₀ (Menin-MLL Interaction) 7 nMBiochemical Assay[1]
IC₅₀ (Cell Growth Inhibition) 0.3 µMMV4-11 (MLL-rearranged)[1]
Table 2: In Vivo Antitumor Activity in MV4-11 Xenograft Model
Dosage and ScheduleOutcomeAnimal Model
6 mg/kg and 30 mg/kg; p.o.; every second day for 16 daysPotent antitumor activity, reduced tumor volumeSubcutaneous MV4-11 xenograft in mice[1]
Table 3: Cellular Effects in MV4-11 Cells
EffectConcentration(s)Duration
Inhibition of HOXA9 and MEIS1 Expression 0.1-10 µM24 hours[1]
Induction of Apoptosis 1 and 10 µM24 hours[1]
G0/G1 Cell Cycle Arrest 1 and 10 µM24 hours[1]
Induction of Myeloid Differentiation (CD11b expression) 1 and 10 µM7 days[1]

Mechanism of Action

In leukemias with MLL gene rearrangements, the fusion protein MLL-X aberrantly recruits the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin is a critical scaffold protein required for the stable association of the MLL fusion protein complex to chromatin. This compound competitively binds to Menin at the MLL binding pocket, disrupting the Menin-MLL interaction. This prevents the recruitment of the MLL fusion complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression. The subsequent suppression of this oncogenic program induces cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.

G cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Chromatin Chromatin MLL_fusion->Chromatin Binds Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Apoptosis Apoptosis & Differentiation Target_Genes->Apoptosis Downregulation Leads to C20 This compound (Compound C20) C20->Menin Binds & Inhibits

Signaling pathway of this compound (compound C20).

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

This biochemical assay is used to quantify the inhibitory potency of compound C20 on the Menin-MLL protein-protein interaction.

  • Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., His-tagged Menin) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., biotinylated MLL peptide). When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • Protocol:

    • To a 384-well microtiter plate, add test compound (this compound) at various concentrations.

    • Add a solution containing terbium chelate-labeled Menin in an appropriate assay buffer.

    • Add a solution containing d2-labeled, biotinylated MLL-derived peptide.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the values against the inhibitor concentration to determine the IC₅₀.

G start Start add_c20 Add serial dilutions of This compound to plate start->add_c20 add_menin Add Terbium-labeled Menin add_c20->add_menin add_mll Add d2-labeled MLL peptide add_menin->add_mll incubate Incubate at room temperature add_mll->incubate read_plate Read HTRF signal on plate reader incubate->read_plate calculate Calculate IC50 read_plate->calculate G start Start implant Subcutaneously implant MV4-11 cells into mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize Tumors reach ~100-150 mm³ administer Administer Compound C20 or vehicle randomize->administer monitor Measure tumor volume and body weight administer->monitor monitor->administer Repeat dosing schedule analyze Analyze tumor growth inhibition monitor->analyze End of study

References

Unraveling the Menin-MLL Interface: A Technical Guide to Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the proteins Menin and Mixed Lineage Leukemia (MLL) is a critical dependency for the development and progression of certain aggressive forms of acute leukemia. The N-terminal region of MLL binds directly to Menin, a scaffold protein, and this interaction is essential for the leukemogenic activity of MLL fusion proteins.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, leading to the development of a new class of targeted inhibitors. This technical guide provides an in-depth overview of the structural basis of the Menin-MLL interaction, the mechanisms of its inhibition, and the experimental methodologies employed to develop and characterize potent small-molecule inhibitors.

The Structural Cornerstone of the Menin-MLL Interaction

The interaction between Menin and MLL is a bivalent one, primarily mediated by two distinct motifs within the N-terminal region of MLL: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2.[3][4] Crystallographic studies have revealed that these motifs bind to a large, deep central cavity on the surface of the Menin protein.[5][6] This cavity is predominantly hydrophobic and serves as the docking site for the MLL N-terminus. The binding of MLL to this pocket is a critical step in the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis.[1][7]

Small-molecule inhibitors have been designed to competitively occupy this MLL-binding pocket on Menin, thereby preventing the native protein-protein interaction.[8][9] These inhibitors often mimic the key interacting residues of the MLL peptide, effectively acting as "molecular mimics."[9] The development of these compounds has been heavily reliant on a deep understanding of the three-dimensional structure of the Menin-MLL complex, elucidated through X-ray crystallography.[6][8]

Quantitative Analysis of Menin-MLL Inhibitors

The potency and binding affinity of Menin-MLL inhibitors are quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to compare the efficacy of different compounds. Below are tables summarizing the quantitative data for some of the well-characterized Menin-MLL inhibitors.

InhibitorIC50 (nM)Assay TypeReference
MI-11900Fluorescence Polarization[2]
MI-2446Fluorescence Polarization[7]
MI-2-246Fluorescence Polarization[8]
MI-46332Fluorescence Polarization[8]
MI-50333Fluorescence Polarization[8]
MI-1481 (28)3.6Fluorescence Polarization[8]
MIV-667Fluorescence Polarization[4]
MIV-6R56Fluorescence Polarization[4]
MLS0011719715800High-Throughput Screening[10]
ML227883Fluorescence Polarization[10]
D0060-3197.46Fluorescence Polarization[11]
M-8925-54Cell Growth Inhibition[12]
InhibitorKd (nM)Assay TypeReference
MLL (MBM1)53Isothermal Titration Calorimetry[9]
MLL (MBM2)1400Isothermal Titration Calorimetry[9]
MLL (4-43)6.8Isothermal Titration Calorimetry[8]
MI-2158Isothermal Titration Calorimetry[2]
MI-2-222Isothermal Titration calorimetry[8]
MI-463~10Isothermal Titration Calorimetry[8]
MI-503~10Isothermal Titration Calorimetry[8]
MIV-6R85Isothermal Titration Calorimetry[4]

Key Experimental Protocols

The discovery and validation of Menin-MLL inhibitors rely on a suite of specialized experimental techniques. Detailed protocols for the most critical assays are provided below.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay is a high-throughput method used to measure the disruption of the Menin-MLL interaction by small molecules. It is based on the principle that a small, fluorescently labeled MLL peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger Menin protein, its rotation slows, and the polarization value increases. Inhibitors that compete with the MLL peptide for binding to Menin will cause a decrease in the polarization signal.

Materials:

  • Purified recombinant human Menin protein.

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43).

  • Assay buffer (e.g., PBS with 0.01% Triton X-100 and 0.1% BSA).

  • Test compounds dissolved in DMSO.

  • 384-well, low-volume, black, round-bottom plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a solution of Menin protein and the fluorescent MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 4 nM Menin and 4 nM FLSN-MLL4–43 peptide.[8]

  • Dispense the Menin-peptide solution into the wells of the 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (maximum polarization) and a buffer-only control (minimum polarization). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Highly purified recombinant human Menin protein.

  • Purified small-molecule inhibitor.

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). It is critical that the protein and inhibitor are in identical, degassed buffer to minimize heats of dilution.

  • An isothermal titration calorimeter.

Procedure:

  • Prepare the Menin protein solution (typically in the sample cell) and the inhibitor solution (typically in the syringe) in the same, degassed ITC buffer. Typical starting concentrations are 5-50 µM for the protein in the cell and 50-500 µM for the inhibitor in the syringe.[13]

  • Thoroughly clean the sample cell and the injection syringe of the ITC instrument with the ITC buffer.

  • Load the Menin solution into the sample cell and the inhibitor solution into the injection syringe, ensuring no air bubbles are present.

  • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Perform a series of small, sequential injections of the inhibitor solution into the Menin solution while monitoring the heat change.

  • As a control, perform a separate experiment by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Analyze the integrated heat data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Co-Immunoprecipitation (Co-IP) to Validate Target Engagement in Cells

Co-IP is used to demonstrate that a small-molecule inhibitor can disrupt the Menin-MLL interaction within a cellular context. This assay involves immunoprecipitating a tagged MLL fusion protein and then detecting the amount of co-precipitated endogenous Menin by Western blotting.

Materials:

  • Leukemia cell line expressing a tagged MLL fusion protein (e.g., HEK293 cells transfected with Flag-MLL-AF9).[4]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody against the tag (e.g., anti-Flag antibody).

  • Antibody against Menin.

  • Protein A/G magnetic beads or agarose beads.

  • Test compound and DMSO as a vehicle control.

  • Reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

  • Culture the leukemia cells and treat them with the test compound at various concentrations or with DMSO for a specified period (e.g., 24-48 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Pre-clear the lysates by incubating them with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the anti-tag antibody overnight at 4°C with gentle rotation to form the antibody-MLL fusion protein complex.

  • Add protein A/G beads to the lysates and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using antibodies against the tag (to confirm successful immunoprecipitation of the MLL fusion protein) and against Menin (to assess the amount of co-precipitated Menin). A decrease in the amount of co-precipitated Menin in the compound-treated samples compared to the DMSO control indicates disruption of the Menin-MLL interaction.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution three-dimensional structures of the Menin protein in complex with MLL peptides or small-molecule inhibitors, which is invaluable for understanding the molecular basis of the interaction and for structure-based drug design.

Protein Expression and Purification:

  • Clone the gene encoding human Menin (often a truncated, more stable construct) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).[5]

  • Express the protein in a suitable host, such as E. coli BL21(DE3) cells, by inducing with IPTG.

  • Lyse the cells and purify the His-tagged Menin protein using nickel-affinity chromatography.

  • Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous sample.

Crystallization:

  • Concentrate the purified Menin protein to a suitable concentration (e.g., 5-10 mg/mL).

  • To obtain the structure of the complex, incubate the Menin protein with a molar excess of the MLL peptide or the small-molecule inhibitor.

  • Screen for crystallization conditions using commercially available or custom-made screens that vary parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Optimize the initial crystallization hits by refining the conditions to obtain large, well-diffracting crystals.

Data Collection and Structure Determination:

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using molecular replacement, using a known Menin structure as a search model.

  • Build and refine the atomic model of the Menin-ligand complex against the experimental data.

Visualizing the Path to Inhibition

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds to Menin->MLL_Fusion Inhibits binding Chromatin Chromatin Menin->Chromatin Recruits MLL complex to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds to MLL pocket

Menin-MLL signaling pathway and inhibition.

Experimental_Workflow HTS High-Throughput Screening (e.g., Fluorescence Polarization) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Based Design) Hit_Identification->Lead_Optimization In_Vitro_Validation In Vitro Validation Lead_Optimization->In_Vitro_Validation Binding Affinity (ITC) Structural Biology (X-ray) Cellular_Assays Cellular Assays (e.g., Co-IP, Proliferation) In_Vitro_Validation->Cellular_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Workflow for Menin-MLL inhibitor discovery.

Logical_Relationship cluster_competition Competitive Binding Menin_Pocket Menin MLL-Binding Pocket Binding_Event Binding Event Menin_Pocket->Binding_Event is occupied by MLL_Peptide MLL Peptide (MBM1/MBM2) MLL_Peptide->Binding_Event Inhibitor Small Molecule Inhibitor Inhibitor->Binding_Event Therapeutic_Effect Therapeutic Effect Binding_Event->Therapeutic_Effect leads to

Competitive binding at the Menin-MLL interface.

References

Technical Whitepaper: Mechanism and Impact of Menin-MLL Inhibitor MI-2-2 on HOXA9 and MEIS1 Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Menin-MLL inhibitor-22" was not identified in the reviewed literature. This document focuses on the well-characterized second-generation Menin-MLL inhibitor, MI-2-2, and other relevant inhibitors to provide a comprehensive technical overview of their mechanism of action in downregulating the oncogenic transcription factors HOXA9 and MEIS1.

Executive Summary

Mixed-lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias. The resulting MLL fusion proteins require interaction with the scaffold protein Menin to drive a leukemogenic gene expression program, centrally featuring the overexpression of HOXA9 and MEIS1 genes.[1][2] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy.[1][3] This whitepaper details the mechanism of action of Menin-MLL inhibitors, with a focus on MI-2-2, and their efficacy in downregulating HOXA9 and MEIS1. It provides a summary of key quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visual diagrams of the underlying signaling pathway and experimental workflows.

The Menin-MLL Interaction as a Therapeutic Target

The interaction between Menin and the N-terminus of MLL (or MLL fusion proteins) is critical for tethering the MLL complex to chromatin at specific gene loci, including the HOXA cluster and MEIS1.[4] This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The subsequent overexpression of HOXA9 and MEIS1 transcription factors drives the proliferation of hematopoietic progenitors and blocks their differentiation, ultimately leading to leukemia.[1] Small molecule inhibitors that bind to Menin and block its interaction with MLL have been shown to reverse this oncogenic program.[4][5]

Data Presentation: Efficacy of Menin-MLL Inhibitors

The following tables summarize the quantitative data on the efficacy of various Menin-MLL inhibitors in biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Menin-MLL Inhibitors

InhibitorAssay TypeTarget/Cell LineIC50/GI50Reference
MI-2-2 Isothermal Titration Calorimetry (Binding)MeninKd = 22 nM[6]
Fluorescence Polarization (FP) AssayMenin-MBM1IC50 = 46 nM[6]
Fluorescence Polarization (FP) AssayMenin-MLL4-43IC50 = 520 nM[6]
MI-463 Fluorescence Polarization (FP) AssayMenin-MLLIC50 ≈ 15 nM[4][7]
MI-503 Fluorescence Polarization (FP) AssayMenin-MLLIC50 ≈ 15 nM[4][7]
Cell Growth InhibitionMLL Leukemia Cell LinesGI50 = 250-570 nM[5]
VTP50469 Cell ProliferationMV4;11IC50 = 11 ± 2 nM[8]
Cell ProliferationMOLM-13IC50 = 23 ± 5 nM[8]

Table 2: Gene Expression Changes Following Inhibitor Treatment

InhibitorCell LineTreatment DurationTarget GeneFold DownregulationReference
MI-389 MV4;11, MOLM-13Not SpecifiedHOXA9, MEIS1Marked downregulation[5]
VTP50469 MOLM132 and 7 daysMLL-fusion targets>2-fold for 153 and 160 genes respectively[8]
MIV-6 MLL-AF9 transformed murine bone marrow cells6 daysHoxa9, Meis1Significant reduction[9]

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the Menin-MLL signaling pathway and the mechanism of its inhibition.

Caption: Mechanism of Menin-MLL interaction and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are protocols for key experiments cited in the literature.

This biochemical assay is used to quantify the inhibition of the Menin-MLL protein-protein interaction.

  • Reagents: Purified recombinant human Menin protein, a fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4–43), and the inhibitor compound at varying concentrations.

  • Procedure: a. A constant concentration of Menin (e.g., 4 nM) and the fluorescent MLL peptide (e.g., 4 nM) are incubated in an appropriate buffer. b. The inhibitor is added in a serial dilution to the Menin-MLL peptide mixture. c. The reaction is incubated to reach equilibrium. d. Fluorescence polarization is measured using a plate reader.

  • Data Analysis: The decrease in polarization, indicating the displacement of the fluorescent peptide from Menin, is plotted against the inhibitor concentration to determine the IC50 value.[7]

This cell-based assay validates the disruption of the Menin-MLL interaction within a cellular context.

  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

  • Inhibitor Treatment: Transfected cells are treated with the Menin-MLL inhibitor (e.g., MI-2-2) at various concentrations or a vehicle control (DMSO) for a specified duration.

  • Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against the tag (e.g., anti-Flag antibody) conjugated to beads to pull down the MLL fusion protein and its binding partners.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Menin and the MLL fusion protein tag to detect the presence of Menin in the complex.

  • Analysis: A reduction in the amount of co-immunoprecipitated Menin in inhibitor-treated samples compared to the control indicates disruption of the interaction.[6][9]

This technique is used to measure the changes in mRNA expression levels of HOXA9 and MEIS1.

  • Cell Culture and Treatment: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are treated with the inhibitor or vehicle control for a set time period (e.g., 6 days).[9]

  • RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for PCR with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin) for normalization. The reaction includes a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes in inhibitor-treated cells compared to control cells, often using the ΔΔCt method.[5][9]

This assay determines the effect of the inhibitor on the growth and viability of leukemia cells.

  • Cell Seeding: MLL-rearranged and control (non-MLL-rearranged) leukemia cells are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 7 days).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[7]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel Menin-MLL inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro & Cellular Assays cluster_assays Perform Assays cluster_analysis Data Analysis start Treat MLL-rearranged and Control Cell Lines with Inhibitor qRT_PCR qRT-PCR for HOXA9/MEIS1 mRNA start->qRT_PCR Co_IP Co-IP for Menin-MLL Interaction start->Co_IP MTT MTT Assay for Cell Viability (GI50) start->MTT mRNA_down Confirm HOXA9/MEIS1 Downregulation qRT_PCR->mRNA_down interaction_disrupt Confirm Disruption of Menin-MLL Interaction Co_IP->interaction_disrupt selective_kill Confirm Selective Killing of MLL Cells MTT->selective_kill end_point Demonstrate On-Target Mechanism of Action mRNA_down->end_point interaction_disrupt->end_point selective_kill->end_point

Caption: Workflow for assessing Menin-MLL inhibitor efficacy.

Conclusion

Menin-MLL inhibitors, such as MI-2-2, represent a targeted therapeutic approach for MLL-rearranged leukemias. By disrupting the critical protein-protein interaction between Menin and MLL fusion proteins, these inhibitors effectively suppress the expression of key oncogenes HOXA9 and MEIS1.[5][8] This leads to cell differentiation and a selective anti-proliferative effect in MLL-rearranged leukemia cells.[3][5] The data and protocols presented in this whitepaper provide a technical foundation for researchers and drug developers working to advance this promising class of anti-cancer agents.

References

The Disruption of Oncogenic Pathways by Menin-MLL Inhibitor-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitor-22, also known as MI-2-2, represents a targeted therapeutic strategy against acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene. These leukemias are notoriously aggressive and often resistant to conventional therapies. The interaction between the protein Menin and the N-terminus of MLL fusion proteins is a critical dependency for the leukemogenic program. This compound is a small molecule designed to specifically disrupt this protein-protein interaction, leading to a cascade of cellular events that suppress the leukemic phenotype. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms.

Core Mechanism of Action

Menin acts as a scaffold protein that is essential for the proper localization and function of MLL fusion oncoproteins at their target gene promoters.[1] By binding to Menin, MLL fusion proteins are recruited to chromatin, where they aberrantly activate the transcription of key downstream targets, most notably the HOXA9 and MEIS1 genes.[1][2] These homeobox genes are critical for maintaining the undifferentiated and proliferative state of leukemia cells.[3]

This compound competitively binds to the MLL-binding pocket of Menin, thereby preventing the interaction between Menin and the MLL fusion protein.[4] This displacement from chromatin leads to the transcriptional repression of HOXA9 and MEIS1, which in turn triggers a series of anti-leukemic effects, including the induction of apoptosis, cell cycle arrest, and myeloid differentiation.[1][5]

Cellular Pathways Affected by this compound

The primary consequence of disrupting the Menin-MLL interaction is the downregulation of the HOX/MEIS1 transcriptional program. This initiates a series of downstream effects on fundamental cellular processes:

  • Induction of Apoptosis: By suppressing the pro-leukemic genes, this compound treatment leads to the programmed cell death of MLL-rearranged leukemia cells.[1][6]

  • Cell Cycle Arrest: The inhibitor causes a halt in the cell cycle, predominantly at the G0/G1 phase, thereby curbing the uncontrolled proliferation of cancer cells.[7]

  • Myeloid Differentiation: The blockage of the Menin-MLL interaction reverses the differentiation arrest characteristic of MLL-rearranged leukemia, promoting the maturation of leukemic blasts into more mature myeloid cells.[7] This is often evidenced by an increase in the expression of myeloid differentiation markers such as CD11b.[7]

Signaling Pathway Diagram

Menin_MLL_Inhibition Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Inhibitor This compound DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Apoptosis Apoptosis DNA->Apoptosis Downregulation of HOXA9/MEIS1 leads to CellCycleArrest G0/G1 Cell Cycle Arrest DNA->CellCycleArrest Differentiation Myeloid Differentiation DNA->Differentiation Inhibitor->Menin Binds and Inhibits

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Menin-MLL inhibitors from various studies.

Table 1: In Vitro Inhibitory Activity

CompoundAssayCell LineIC50 / GI50 (µM)Reference
This compoundMenin-MLL Interaction (FP)-0.022[4]
This compoundCell Growth (MTT)MV4;110.3[7]
MI-2Cell Growth (MTT)MV4;119.5[1]
MI-2Cell Growth (MTT)KOPN-87.2[1]
MI-2Cell Growth (MTT)ML-28.7[1]
MI-3Cell Growth (MTT)MV4;1112.5[1]

Table 2: Effects on Gene and Protein Expression

CompoundTreatmentCell LineTarget Gene/ProteinEffectReference
This compound1, 10 µM; 24 hMV4;11HOXA9, MEIS1Decreased expression[7]
MI-212.5, 25 µM; 6 daysMLL-AF9 BMCsHoxa9, Meis1>80% decrease in expression[1]
This compound1, 10 µM; 7 dMV4;11CD11bIncreased expression[7]
VTP504692 and 7 daysMOLM13Multiple genes>2-fold decrease in 153 genes[8]

Table 3: Cellular Effects

CompoundTreatmentCell LineEffectReference
This compound1, 10 µM; 24 hMV4;11Induction of apoptosis and G0/G1 arrest[7]
MI-2-272 hMV4;11Dose-dependent increase in apoptosis[9]
MI-2-26 daysMLL-AF9 BMCsIncreased CD11b expression (differentiation)[9]

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on Menin-MLL inhibitors. These are synthesized from multiple sources and may require optimization for specific laboratory conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular & Molecular Assays Cell_Lines MLL-rearranged Leukemia Cell Lines (e.g., MV4;11) Treatment Treat with Menin-MLL Inhibitor-22 or DMSO Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Gene_Expression Gene Expression (qRT-PCR/RNA-seq) Treatment->Gene_Expression ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP

References

The Dawn of a Targeted Approach: Early Research and Development of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The interaction between menin and the mixed-lineage leukemia (MLL) protein has emerged as a critical dependency in certain aggressive forms of acute leukemia, particularly those harboring MLL gene rearrangements (MLL-r) or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] This discovery paved the way for a novel class of targeted therapies—menin-MLL inhibitors—designed to disrupt this protein-protein interaction (PPI) and halt the progression of these devastating diseases. This in-depth technical guide delves into the foundational research and early development of these promising therapeutic agents, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Menin-MLL Interaction: A Key Oncogenic Driver

Menin, a protein encoded by the MEN1 gene, acts as a scaffold protein with roles in gene expression, cell cycle regulation, and DNA repair.[3] In the context of MLL-r leukemia, the N-terminal fragment of the MLL protein, which is retained in all MLL fusion proteins, binds to menin.[4] This interaction is crucial for tethering the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1.[4][5][6] These genes are essential for the leukemogenic activity of MLL fusions, driving uncontrolled proliferation and survival of cancer cells.[3][4] Therefore, disrupting the menin-MLL interaction with small molecules presented a highly attractive therapeutic strategy.[4]

Mechanism of Action: Disrupting the Leukemogenic Complex

Menin inhibitors are designed to competitively bind to a large central cavity on the menin protein where the MLL protein would normally dock.[4] By occupying this binding site, the inhibitors prevent the interaction between menin and MLL fusion proteins.[3] This disruption leads to the downregulation of the leukemogenic transcriptional program, including the expression of HOX and MEIS1 genes, which in turn inhibits cancer cell growth and can induce apoptosis (programmed cell death).[3][5][6] Some menin inhibitors have also been shown to promote the degradation of the menin protein through the ubiquitin-proteasome pathway.[6][7]

Menin_MLL_Signaling_Pathway

Figure 1: Simplified signaling pathway of the Menin-MLL interaction in leukemogenesis and its inhibition.

Early Generation Menin-MLL Inhibitors: From Discovery to Preclinical Validation

The journey to develop clinically viable menin-MLL inhibitors began with high-throughput screening (HTS) campaigns to identify small molecules capable of disrupting this critical PPI.[4][8] These early efforts led to the discovery of several classes of compounds that served as the foundation for further optimization.

Table 1: Preclinical Activity of Early-Generation Menin-MLL Inhibitors

CompoundTargetAssayIC50 / KdCell LinesIn Vivo ModelKey FindingsReference
MIV-6R Menin-MLLFP AssayIC50 = 56 nMMV4;11, MOLM-13-Demonstrated strong and selective activity in MLL leukemia cells.[4]
ITCKd = 85 nM
MIV-3R Menin-MLLFP AssayIC50 = 270 nMMV4;11, MOLM-13-Showed effective disruption of the menin-MLL-AF9 interaction in cells.[4]
MI-2 Menin-MLLITCKd = 158 nMMLL-AF9 & MLL-ENL transduced BMCs-Disrupted the menin-MLL-AF9 complex in mammalian cells.[8]
MI-3 Menin-MLLITCKd = 201 nMMLL-AF9 & MLL-ENL transduced BMCs-Disrupted the menin-MLL-AF9 complex in mammalian cells.[8]
MI-463 Menin-MLLFP AssayIC50 = ~15 nMMV4;11MLL-AF9 leukemia modelReduced leukemia burden and increased survival in mice.[7][9][10]
ITCKd = ~10 nM
MI-503 Menin-MLLFP AssayIC50 = ~15 nMMV4;11MLL-AF9 leukemia modelReduced leukemia burden and increased survival in mice.[7][9][10][11]
ITCKd = ~10 nM
BAY-155 Menin-MLL--AML/ALL modelsXenograft tumor modelsShowed specific therapeutic activity primarily in AML/ALL models.[12][13][14]
VTP50469 Menin-MLLCell ProliferationGI50 = 13-37 nMHuman MLL-r leukemia cells-Strongly induced differentiation and suppressed MLL fusion target genes.[11]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition.

Key Experimental Protocols in Early Menin-MLL Inhibitor Research

The characterization of menin-MLL inhibitors relied on a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

This biochemical assay was instrumental in the initial screening and characterization of inhibitors.[9][15]

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled MLL-derived peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Inhibitors that disrupt the menin-MLL interaction release the fluorescent peptide, causing a decrease in the polarization signal.[15]

  • Protocol Outline:

    • A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN_MLL) is incubated with the full-length menin protein.

    • Test compounds are added to the mixture.

    • The fluorescence polarization is measured using a suitable plate reader.

    • A decrease in the FP signal indicates inhibition of the menin-MLL interaction.[15]

FP_Assay_Workflow start Start incubate Incubate Fluorescent MLL Peptide with Menin Protein start->incubate add_inhibitor Add Test Inhibitor incubate->add_inhibitor measure_fp Measure Fluorescence Polarization add_inhibitor->measure_fp analyze Analyze Data: Decrease in FP indicates inhibition measure_fp->analyze end End analyze->end

Figure 2: Generalized workflow for a Fluorescence Polarization (FP) assay.

This cell-based assay was crucial for confirming that the inhibitors could disrupt the menin-MLL interaction within a cellular context.[4][8]

  • Principle: Co-IP is used to study protein-protein interactions. An antibody targeting a known protein ("bait") is used to pull it out of a cell lysate, along with any proteins it is bound to ("prey"). The presence of the prey protein is then detected by Western blotting.

  • Protocol Outline:

    • Cells (e.g., HEK-293) are transfected to express a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

    • The transfected cells are treated with the menin inhibitor or a control (e.g., DMSO).

    • The cells are lysed to release the proteins.

    • An antibody against the tag (e.g., anti-Flag) is added to the lysate to immunoprecipitate the MLL fusion protein and its binding partners.

    • The immunoprecipitated complex is separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with an antibody against menin to detect its presence. A reduction in the menin signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[8]

CoIP_Workflow start Start cell_culture Culture cells expressing tagged MLL fusion protein start->cell_culture treatment Treat cells with Menin inhibitor or control cell_culture->treatment lysis Lyse cells to extract proteins treatment->lysis immunoprecipitation Immunoprecipitate MLL fusion protein with specific antibody lysis->immunoprecipitation western_blot Perform Western blot to detect co-precipitated Menin immunoprecipitation->western_blot analysis Analyze results: Reduced Menin signal indicates disruption of interaction western_blot->analysis end End analysis->end

Figure 3: Experimental workflow for Co-Immunoprecipitation (Co-IP).

These assays were essential for determining the functional consequences of menin-MLL inhibition on leukemia cells.[4][8]

  • Principle: Assays like the MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in inhibitor-treated cells indicates a decrease in cell proliferation or an increase in cell death.

  • Protocol Outline:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in multi-well plates.

    • The cells are treated with varying concentrations of the menin inhibitor for a specified period (e.g., 7 days).

    • A reagent like MTT is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

    • The absorbance values are used to calculate the percentage of cell growth inhibition and determine the GI50 value.[4]

In Vivo Models: Testing Efficacy in a Physiological Context

To evaluate the therapeutic potential of menin-MLL inhibitors in a living organism, various mouse models of MLL-rearranged leukemia were employed. These models are crucial for assessing a drug's efficacy, pharmacokinetics, and potential toxicity.[16][17]

  • Retroviral Transduction Models: In these models, primitive bone marrow cells are transduced with a retrovirus carrying an MLL fusion oncogene (e.g., MLL-ENL or MLL-AF9) and then transplanted into recipient mice. These mice subsequently develop acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL), recapitulating key features of the human disease.[16][17]

  • Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of leukemia cells from a human patient into immunodeficient mice (e.g., NSG mice). PDX models are considered to be more clinically relevant as they preserve the genetic and phenotypic characteristics of the original patient's tumor.[18]

  • Transgenic Mouse Models: These models involve the creation of genetically engineered mice that express an MLL fusion gene, often in a conditional or inducible manner, allowing for more controlled studies of leukemia initiation and progression.[17][19]

The Next Generation: Revumenib and Ziftomenib

Building on the foundation of early research, a new generation of more potent and orally bioavailable menin-MLL inhibitors entered clinical development, including revumenib (SNDX-5613) and ziftomenib (KO-539).[1][5][20] Preclinical studies with these compounds demonstrated robust and durable efficacy in multiple in vivo models of AML characterized by MLL-rearrangements or NPM1 mutations.[18][20] These promising preclinical data paved the way for clinical trials in patients with relapsed or refractory acute leukemia.[1][5][18][21]

Table 2: Key Preclinical and Early Clinical Menin-MLL Inhibitors

Drug Name (Code)Target PopulationKey Preclinical FindingsEarly Clinical Trial(s)Reference
Revumenib (SNDX-5613) KMT2Ar, NPM1mt Acute LeukemiaPotent, oral, selective inhibitor of the menin-KMT2A interaction.AUGMENT-101 (Phase I/II), SAVE (Phase I/II)[2][5][22][23][24]
Ziftomenib (KO-539) KMT2Ar, NPM1mt AMLPotent and selective inhibition of MLL-rearranged leukemia cell proliferation; robust in vivo efficacy.KOMET-001 (Phase I/II)[5][7][18][20][25]

KMT2Ar: KMT2A-rearranged; NPM1mt: NPM1-mutated; AML: Acute Myeloid Leukemia.

Conclusion

The early research and development of menin-MLL inhibitors represent a landmark achievement in targeted cancer therapy. Through a combination of innovative screening strategies, detailed biochemical and cellular characterization, and validation in sophisticated in vivo models, a new class of drugs has been developed that specifically targets a key oncogenic driver in leukemia. The foundational work described in this guide not only led to the clinical development of promising new therapies but also deepened our understanding of the molecular mechanisms underlying MLL-rearranged leukemias. The ongoing clinical evaluation of agents like revumenib and ziftomenib holds the promise of a new standard of care for patients with these challenging malignancies.[1][22][26]

References

The Role of Menin-MLL Inhibition in Hematopoietic Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and effects of Menin-MLL inhibitors, with a focus on a representative compound, Menin-MLL Inhibitor-22 (a proxy for potent, selective Menin-MLL inhibitors like revumenib, ziftomenib, and VTP50469), on hematopoietic differentiation. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and hematology.

Introduction: Targeting a Key Leukemogenic Interaction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (KMT2A, formerly MLL) gene or mutations in Nucleophosmin 1 (NPM1) are aggressive hematological malignancies with poor prognoses.[1][2] A critical dependency in these leukemias is the protein-protein interaction (PPI) between the nuclear protein Menin and the KMT2A/MLL complex.[3][4]

Menin acts as an essential cofactor, tethering the MLL fusion protein (in MLL-rearranged leukemia) or the wild-type MLL complex (in NPM1-mutant leukemia) to chromatin.[2][5] This action is crucial for the transcription of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[6][7] These transcription factors are master regulators that promote hematopoietic stem cell proliferation and block differentiation, thereby driving leukemogenesis.[8][9]

Disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy.[10] These inhibitors are designed to fit into a specific binding pocket on Menin, preventing its association with MLL.[4] This action effectively evicts the oncogenic complex from chromatin, leading to the downregulation of HOXA9 and MEIS1, lifting the differentiation block, and inducing apoptosis in leukemic cells.[2][11] This guide explores the downstream effects of this targeted inhibition on hematopoietic differentiation.

Mechanism of Action: Reversing the Differentiation Block

The primary mechanism of Menin-MLL inhibitors is the specific disruption of the Menin-KMT2A/MLL interaction. This targeted intervention triggers a cascade of molecular events that shift the cellular program from leukemic proliferation to myeloid differentiation.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_effect Cellular Effect MLL_Fusion MLL Fusion Protein (or MLL Complex in NPM1c) Chromatin Chromatin MLL_Fusion->Chromatin Tethers to DNA Menin Menin Menin->MLL_Fusion Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Upregulates Transcription Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b) Target_Genes->Differentiation_Genes Represses Transcription Leukemia Leukemic Proliferation & Differentiation Block Target_Genes->Leukemia Target_Genes->Leukemia Inhibitor This compound Inhibitor->Menin Blocks Interaction Differentiation Myeloid Differentiation & Apoptosis Differentiation_Genes->Differentiation Differentiation_Genes->Differentiation

Figure 1: Signaling pathway of Menin-MLL inhibition.

As illustrated in Figure 1, the inhibitor competitively binds to Menin, preventing the formation of the oncogenic MLL complex on chromatin. This leads to:

  • Downregulation of HOXA9 and MEIS1: Transcriptional repression of these key oncogenes is the primary molecular consequence.[11]

  • Induction of Myeloid Differentiation: The reduction in HOXA9/MEIS1 levels relieves the block on hematopoietic differentiation.[4] This is phenotypically observed by an increase in the expression of myeloid surface markers, such as CD11b, and morphological changes consistent with maturation.[11][12]

  • Inhibition of Cell Proliferation and Induction of Apoptosis: The loss of the primary leukemogenic driver signal leads to cell cycle arrest and programmed cell death.[10]

Quantitative Effects on Hematopoietic Cells

Treatment of MLL-rearranged or NPM1-mutant acute myeloid leukemia (AML) cell lines with Menin-MLL inhibitors results in a dose-dependent induction of differentiation and inhibition of proliferation. The data below are representative of effects observed for potent, selective inhibitors in preclinical studies.

Table 1: In Vitro Potency of Representative Menin-MLL Inhibitors

Compound Target Assay Type Potency (nM) Reference(s)
Revumenib (SNDX-5613) Menin-MLL Binding Binding Affinity (Ki) 0.15 [13]
Revumenib (SNDX-5613) MLL-r Cell Lines Proliferation (IC50) 10 - 20 [13][14]
VTP50469 MLL-r/NPM1c Cell Lines Proliferation (IC50) ~10 [15]

| Ziftomenib (KO-539) | MLL-r/NPM1c Cell Lines | Proliferation (IC50) | Varies by cell line |[4] |

Table 2: Effect of Ziftomenib (KO-539) on Myeloid Differentiation in MOLM13 Cells

Ziftomenib Concentration Treatment Duration % CD11b-Positive Cells (Mean ± SEM) Reference(s)
DMSO (Control) 7 days ~5% [11][12]
150 nM 7 days ~20% [11][12]
500 nM 7 days ~40% [11][12]

Data are estimated from published charts and represent a significant induction of the myeloid differentiation marker CD11b.

Table 3: Effect of Menin-MLL Inhibitors on Target Gene Expression

Inhibitor Cell Line Target Gene Effect Reference(s)
Ziftomenib MOLM13, OCI-AML3 MEIS1, PBX3, FLT3 Dose-dependent mRNA reduction [11]
VTP50469 MOLM13, RS4;11 MLL-fusion targets >2-fold decrease in expression [2]

| MI-2 | THP-1 | HOXA9, MEIS1 | Substantial reduction in expression |[7] |

Key Experimental Protocols

The following protocols are foundational for assessing the impact of Menin-MLL inhibitors on hematopoietic differentiation.

Cell Culture
  • Cell Lines: MLL-rearranged AML cell lines (e.g., MOLM13, MV4-11) or NPM1-mutant lines (e.g., OCI-AML3) are commonly used.

  • Media: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Flow Cytometry for Differentiation Markers

This protocol is used to quantify the expression of cell surface markers indicative of myeloid differentiation, such as CD11b.

Flow_Cytometry_Workflow start Seed Leukemia Cells (e.g., MOLM13) treat Treat with Inhibitor-22 (various conc.) & DMSO control start->treat incubate Incubate for 4-7 days treat->incubate harvest Harvest & Wash Cells with PBS + 2% FBS incubate->harvest stain Stain with Fluorochrome- conjugated anti-CD11b Ab harvest->stain wash_stain Wash to Remove Unbound Antibody stain->wash_stain acquire Acquire on Flow Cytometer wash_stain->acquire analyze Analyze Data: Gate on viable cells, quantify % CD11b+ acquire->analyze end Results analyze->end

Figure 2: Experimental workflow for flow cytometry analysis.
  • Cell Treatment: Seed cells at a density of 0.2 x 106 cells/mL and treat with various concentrations of this compound or DMSO (vehicle control) for 4 to 7 days.

  • Harvesting: Harvest approximately 0.5 x 106 cells per sample and wash with ice-cold FACS buffer (PBS containing 2% FBS).

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer, adding a viability dye (e.g., DAPI or TO-PRO-3 Iodide) just before analysis.[7] Acquire samples on a flow cytometer.

  • Analysis: Gate on the viable, single-cell population and quantify the percentage of cells positive for the differentiation marker (e.g., CD11b+).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to measure changes in the mRNA levels of key target genes like HOXA9 and MEIS1.

  • Cell Treatment: Treat cells with the inhibitor as described in section 4.2.1.

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions.[3]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.[3]

  • qRT-PCR Reaction: Set up the PCR reaction using a SYBR Green Master Mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔ-CT method.[3]

Colony-Forming Unit (CFU) Assay

The CFU assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium, measuring the self-renewal and clonogenic potential that is typically inhibited by these drugs.

  • Cell Preparation: Prepare a single-cell suspension from bone marrow, cord blood, or cultured leukemia cells.

  • Plating: Add a specified number of cells (e.g., 5 x 103) to a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines and the Menin-MLL inhibitor or DMSO control.[6][16]

  • Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C, 5% CO2 in a high-humidity chamber for 7-14 days.[17]

  • Colony Counting: Enumerate colonies using an inverted microscope. Colonies are identified based on their size and morphology (e.g., CFU-GM, BFU-E).[6]

Conclusion and Future Directions

Menin-MLL inhibitors represent a highly promising class of targeted agents that function by reversing the oncogenic block on hematopoietic differentiation. By disrupting the critical Menin-KMT2A/MLL interaction, these molecules effectively suppress the HOXA9/MEIS1 transcriptional program, inducing leukemic cells to mature and undergo apoptosis. The quantitative data and protocols presented herein provide a framework for the preclinical evaluation of these compounds. Ongoing research and clinical trials are actively exploring their efficacy, safety, and potential in combination therapies, with the goal of transforming the treatment landscape for MLL-rearranged and NPM1-mutant leukemias.[1]

References

Methodological & Application

Application Notes and Protocols for Menin-MLL Inhibitor-22 Treatment of MV4;11 and MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Menin-MLL inhibitor-22 for the treatment of acute myeloid leukemia (AML) cell lines MV4;11 and MOLM-13. This document includes a summary of the inhibitor's effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene or mutations in Nucleophosmin 1 (NPM1).[1][2][3] The interaction between the protein menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins.[1][4][5][6] By disrupting this protein-protein interaction, menin inhibitors can reverse the oncogenic gene expression program driven by MLL fusion proteins, leading to cell differentiation, apoptosis, and cell cycle arrest in susceptible leukemia cells.[1][4][5]

MV4;11 and MOLM-13 are two well-characterized human AML cell lines that are commonly used as preclinical models for studying MLL-rearranged leukemia.[7][8] Both cell lines harbor MLL rearrangements and express the FLT3-ITD mutation, making them highly dependent on the Menin-MLL interaction for their survival and proliferation.[7][9][10]

This compound is an orally active small molecule that potently and specifically disrupts the Menin-MLL interaction with a reported IC50 of 7 nM.[11] It has been shown to inhibit the growth of MLL-rearranged leukemia cells and represents a valuable tool for investigating the therapeutic potential of Menin-MLL inhibition.[11]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on the MV4;11 cell line. Data for MOLM-13 with this specific inhibitor is less prevalent in the provided search results, but similar effects are expected due to the shared genetic background.

Table 1: In Vitro Efficacy of this compound on MV4;11 Cells

ParameterCell LineConcentrationEffectReference
IC50 (Growth Inhibition) MV4;110.3 µM50% inhibition of cell growth[11]
Cell Growth Inhibition MV4;111 µM and 10 µM (24h)Inhibition of cell growth[11]
Gene Expression MV4;110.1-10 µM (24h)Decreased expression of HOXA9 and MEIS1[11]
Cell Differentiation MV4;111 µM and 10 µM (7d)Increased expression of CD11b[11]
Apoptosis Induction MV4;111 µM and 10 µM (24h)Induction of apoptosis[11]
Cell Cycle Arrest MV4;111 µM and 10 µM (24h)G0/G1 phase arrest[11]

Table 2: In Vivo Efficacy of this compound

ModelDosing RegimenEffectReference
MV4;11 Subcutaneous Xenograft 6 mg/kg and 30 mg/kg (p.o., every second day for 16 days)Potent antitumor activity, reduced tumor volume[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in MV4;11 and MOLM-13 cells.

  • Cell Lines: MV4;11 (ATCC CRL-9591) and MOLM-13 (DSMZ ACC 554).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[9]

  • Seed MV4;11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

  • Seed 5 x 10^5 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) or DMSO for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) or DMSO for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Treat 2-5 x 10^6 cells with this compound or DMSO for 24-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HOXA9, MEIS1, BCL2, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate the mechanism of action of Menin-MLL inhibitors and a general experimental workflow.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_effects Cellular Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to target genes HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis Inhibitor This compound Inhibitor->Menin Blocks Interaction Differentiation Differentiation Inhibitor->Differentiation Apoptosis Apoptosis Inhibitor->Apoptosis CellCycleArrest G0/G1 Arrest Inhibitor->CellCycleArrest

Caption: Mechanism of this compound action in MLL-rearranged leukemia.

Experimental_Workflow start Start cell_culture Culture MV4;11 & MOLM-13 Cells start->cell_culture treatment Treat with this compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle western_blot Western Blot (HOXA9, MEIS1) treatment->western_blot end End viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Long-Term Cell Culture with Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2] Menin acts as an essential oncogenic cofactor for MLL fusion proteins, which are responsible for the dysregulation of gene expression, leading to leukemogenesis.[1] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive leukemias.[2][3]

This document provides detailed application notes and protocols for the long-term cell culture of leukemia cell lines with Menin-MLL inhibitors, with a specific focus on a compound referred to as Menin-MLL inhibitor-22 (also known as compound C20).[4] These guidelines are intended to assist researchers in designing and executing experiments to evaluate the long-term efficacy and mechanisms of action of this class of inhibitors.

Mechanism of Action

Menin-MLL inhibitors function by binding to Menin and disrupting its interaction with the MLL fusion protein.[3] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are crucial for the survival and proliferation of leukemia cells.[1][5][6] The ultimate cellular outcomes of Menin-MLL inhibition in MLL-r leukemia cells include the induction of cell differentiation, apoptosis, and cell cycle arrest at the G0/G1 phase.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various Menin-MLL inhibitors across different leukemia cell lines.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

InhibitorTargetIC50 (nM)Cell LineReference
This compound (C20)Menin-MLL Interaction7-[4]
This compound (C20)MV4;11 Cell Growth300MV4;11[4]
MI-3454MLL-rearranged cell lines7 - 27Various[6]
MI-503MLL-rearranged cell lines250 - 570Various[5]
VTP50469MLL-rearranged cell linesLow nM rangeVarious[3]
M-1121MOLM-1351.5MOLM-13[7]
M-1121MV-4-1110.3MV-4-11[7]
M-89MV-4-1125MV-4-11[7]
M-89MOLM-1354MOLM-13[7]

Table 2: Cellular Effects of this compound (C20)

ConcentrationTreatment DurationEffectCell LineReference
1 µM, 10 µM24 hoursDecreased expression of HOXA9 and MEIS1MV4;11[4]
1 µM, 10 µM24 hoursInduction of apoptosis and G0/G1 cell cycle arrestNot specified[4]
1 µM, 10 µM7 daysIncreased expression of CD11b (myeloid differentiation marker)Not specified[4]

Experimental Protocols

Protocol 1: Long-Term Cell Viability and Proliferation Assay

This protocol is designed to assess the long-term effects of Menin-MLL inhibitors on the viability and proliferation of leukemia cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, SEM)[5]

  • Non-MLL rearranged control cell lines (e.g., HL-60, NB4, Jurkat)[5]

  • Complete cell culture medium (e.g., RPMI-1640 or IMDM with 10-20% FBS and 1% penicillin/streptomycin)[8]

  • This compound (or other Menin-MLL inhibitor)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Multi-well plates (96-well)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Inhibitor Preparation: Prepare a serial dilution of the Menin-MLL inhibitor in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Long-Term Culture and Treatment Regimen:

    • For continuous long-term treatment, replace the medium with fresh medium containing the inhibitor every 3-4 days.

    • For intermittent treatment, a suggested regimen is 10 days of treatment, followed by a 10-day washout period (no treatment), and then another 10 days of treatment.[5]

  • Viability Assessment: At designated time points (e.g., every 2-3 days for up to 30 days), measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Plot the results as a percentage of viable cells over time.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the procedure for measuring the expression of MLL target genes following inhibitor treatment.

Materials:

  • Treated and control cells from the long-term culture experiment

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At the end of each treatment phase, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for HOXA9, MEIS1, and the housekeeping gene.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression in inhibitor-treated cells relative to vehicle-treated cells. A significant reduction in HOXA9 and MEIS1 expression is expected.[5]

Protocol 3: Assessment of Cell Differentiation by Flow Cytometry

This protocol describes how to measure the induction of myeloid differentiation in response to Menin-MLL inhibitor treatment.

Materials:

  • Treated and control cells from the long-term culture experiment

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibody against a differentiation marker (e.g., CD11b)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Staining: After the desired treatment duration (e.g., 7 days), harvest the cells and wash them with flow cytometry buffer.[4]

  • Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

  • Flow Cytometry: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD11b-positive cells in the inhibitor-treated and control populations. An increase in the CD11b-positive population indicates myeloid differentiation.[4]

Visualization of Pathways and Workflows

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Menin_MLL_Inhibitor This compound Menin_MLL_Inhibitor->Menin Binds & Disrupts Long_Term_Cell_Culture_Workflow cluster_assays Assessments at Timepoints Start Start: Seed Leukemia Cells Treatment Treat with Menin-MLL Inhibitor (or DMSO control) Start->Treatment Incubation Incubate (37°C, 5% CO2) Treatment->Incubation Regimen Long-Term Culture Regimen (Continuous or Intermittent Treatment) Incubation->Regimen Viability Cell Viability Assay (MTT / CellTiter-Glo) Regimen->Viability Periodic Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Regimen->Gene_Expression End of Treatment Differentiation Differentiation Assay (Flow Cytometry for CD11b) Regimen->Differentiation End of Treatment Endpoint_Analysis Endpoint Analysis Viability->Endpoint_Analysis Gene_Expression->Endpoint_Analysis Differentiation->Endpoint_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis Following Menin-MLL Inhibitor-22 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements. These inhibitors function by disrupting the critical protein-protein interaction between menin and the MLL fusion proteins, which is essential for the leukemogenic program. This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing cell differentiation, cell cycle arrest, and apoptosis in leukemic cells. Menin-MLL inhibitor-22 is an orally active and potent small molecule that specifically targets this interaction.[1]

Flow cytometry is an indispensable tool for characterizing the cellular responses to treatment with this compound. It allows for the precise quantification of apoptosis, detailed analysis of cell cycle progression, and monitoring of cellular differentiation, providing critical insights into the inhibitor's mechanism of action and efficacy.

These application notes provide detailed protocols for flow cytometry analysis of leukemia cell lines (e.g., MV4;11) treated with this compound, along with expected quantitative outcomes and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action of Menin-MLL Inhibitors

Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins. The N-terminal portion of MLL, which is retained in all MLL fusion proteins, directly binds to menin. This interaction is necessary to tether the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and its cofactor MEIS1. This leads to aberrant gene expression, blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3][4] this compound competitively binds to the MLL binding pocket on menin, thereby disrupting the Menin-MLL fusion protein interaction.[5][6] This leads to the eviction of the MLL fusion protein from its target genes, resulting in the downregulation of their expression.[2][5] Consequently, the leukemic cells undergo cell cycle arrest, primarily in the G0/G1 phase, and initiate apoptosis.[1][2][5] Furthermore, the inhibition of this interaction can relieve the differentiation block, leading to the expression of myeloid differentiation markers such as CD11b.[1][2][5]

Menin_MLL_Signaling_Pathway MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9, MEIS1 loci) Menin->DNA Tethering to Chromatin Apoptosis Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Differentiation Differentiation Transcription Aberrant Gene Transcription DNA->Transcription Activation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Transcription->Leukemogenesis Inhibitor This compound Inhibitor->Menin Binds and Disrupts Interaction

Caption: Menin-MLL Signaling Pathway and a brief, descriptive caption.

Quantitative Data Summary

The following tables summarize the expected quantitative data from flow cytometry analysis of MLL-rearranged leukemia cell lines (e.g., MV4;11) treated with this compound or its close analog, MI-2-2.

Table 1: Effect of this compound Analog (MI-2-2) on Cell Cycle Distribution in MV4;11 Cells

Treatment Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (DMSO)45.2 ± 2.540.8 ± 1.814.0 ± 1.2
155.3 ± 3.132.5 ± 2.212.2 ± 1.0
368.9 ± 4.020.1 ± 1.511.0 ± 0.9
675.1 ± 4.515.6 ± 1.39.3 ± 0.8

Data is representative and adapted from studies on the potent Menin-MLL inhibitor MI-2-2, a close analog of this compound.[5] Results are presented as mean ± SD.

Table 2: Induction of Apoptosis and Differentiation by this compound

TreatmentDuration% Apoptotic Cells (Annexin V+)% Differentiated Cells (CD11b+)
DMSO Control24 hoursBaselineBaseline
1 µM this compound24 hoursIncreasedNot significant
10 µM this compound24 hoursSignificantly IncreasedNot significant
DMSO Control7 daysBaselineBaseline
1 µM this compound7 daysN/AIncreased
10 µM this compound7 daysN/ASignificantly Increased

This table summarizes the expected trends based on available data for this compound.[1] Specific percentages can vary between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Start: Culture MLL-rearranged leukemia cells (e.g., MV4;11) treatment Treat cells with Menin-MLL inhibitor-22 (e.g., 1-10 µM) and DMSO control for 24-48h start->treatment harvest Harvest cells by centrifugation (include supernatant for suspension cells) treatment->harvest wash1 Wash cells twice with cold 1X PBS harvest->wash1 resuspend Resuspend cells in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end End: Quantify viable, early apoptotic, late apoptotic, and necrotic populations analyze->end

Caption: Workflow for Apoptosis Analysis by Flow Cytometry.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel. Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 24 to 48 hours.[1]

  • Cell Harvesting: Collect both adherent and suspension cells. For suspension cells, pellet them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS. After each wash, pellet the cells by centrifugation.

  • Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow start Start: Culture and treat cells as in Apoptosis Protocol harvest Harvest cells by centrifugation start->harvest wash Wash cells with 1X PBS harvest->wash fix Fix cells in ice-cold 70% ethanol (add dropwise while vortexing) wash->fix incubate_fix Incubate at -20°C for at least 2 hours fix->incubate_fix wash_fix Wash to remove ethanol incubate_fix->wash_fix stain Resuspend in PI/RNase A staining solution wash_fix->stain incubate_stain Incubate for 30 minutes at room temperature in the dark stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze end End: Quantify cell populations in G0/G1, S, and G2/M phases analyze->end

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Materials:

  • Treated and control cells (from Protocol 1, Step 1)

  • PBS

  • Ice-cold 70% Ethanol

  • PI/RNase A Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample by centrifugation and wash once with PBS.

  • Fixation: a. Resuspend the cell pellet in a small volume of PBS. b. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. c. Incubate the cells at -20°C for at least 2 hours. This step can be extended for several days.[8]

  • Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to gate the cell populations into G0/G1, S, and G2/M phases.

Protocol 3: Analysis of Myeloid Differentiation by CD11b Staining

This protocol is for monitoring the induction of myeloid differentiation through the surface expression of CD11b.

Materials:

  • Treated and control cells (treatment duration may be extended to 7 days for differentiation studies)[1]

  • PBS containing 2% Fetal Bovine Serum (FACS Buffer)

  • FITC-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 0.5 x 10^6 cells per sample and wash once with FACS Buffer.

  • Antibody Staining: a. Resuspend the cell pellet in 100 µL of FACS Buffer. b. Add the FITC-conjugated anti-human CD11b antibody or the corresponding isotype control at the manufacturer's recommended concentration. c. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS Buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS Buffer and analyze on a flow cytometer. The percentage of CD11b-positive cells is determined by comparing the fluorescence intensity to the isotype control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of this compound. By quantifying apoptosis, cell cycle arrest, and differentiation, researchers can effectively assess the potency and mechanism of action of this and similar compounds, facilitating their development as targeted cancer therapeutics.

References

Troubleshooting & Optimization

Troubleshooting Menin-MLL inhibitor-22 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Menin-MLL Inhibitor-22

This guide provides troubleshooting for common stability issues encountered with this compound (also known as MI-22), a potent small molecule inhibitor of the Menin-MLL protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

If you are having trouble dissolving the inhibitor, consider the following:

  • Solvent Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of organic compounds.[1]

  • Mechanical Assistance: Use vortexing or ultrasonication to aid dissolution.[1] For particularly difficult compounds, ultrasonication for up to an hour may be necessary. Gentle heating (up to 50°C) can also be used as a last resort, but care must be taken to avoid degradation.[1]

  • Centrifugation: Before opening a new vial, centrifuge it briefly to ensure all the powder is at the bottom.[2]

Q2: The inhibitor dissolves in DMSO but precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?

This is a common issue for hydrophobic small molecules. The solubility in DMSO does not guarantee solubility in an aqueous solution.[3][4]

  • Problem: When a concentrated DMSO stock is added to an aqueous medium, the DMSO concentration is drastically lowered, causing the poorly water-soluble inhibitor to precipitate.[3]

  • Solution 1: Intermediate Dilution: First, perform serial dilutions of your concentrated stock in pure DMSO to get closer to your final working concentration. Then, add this more dilute DMSO stock to your aqueous medium. This helps keep the compound in solution.

  • Solution 2: Final DMSO Concentration: Most cells can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Calculate the highest tolerable volume of DMSO for your experiment and prepare your stock concentration accordingly.

  • Solution 3: Slow Addition & Mixing: Add the DMSO stock to the aqueous solution slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations of the inhibitor that can trigger precipitation.[1]

  • Experimental Control: Always include a vehicle control in your experiments with the same final concentration of DMSO that is used for the inhibitor.[1]

Q3: How should I store my this compound stock solutions to ensure stability?

Proper storage is critical to maintaining the inhibitor's potency.

  • Stock Solution Storage: Prepare aliquots of your stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles.[2]

  • Recommended Temperatures:

    • Store DMSO stock solutions at -20°C for short-term use (up to 1 month).[2][5]

    • For long-term storage (up to 6 months), -80°C is recommended.[2][6]

  • Powder Form: As a dry powder, the compound is generally stable for up to 3 years when stored at -20°C.[1][2] Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

Table 1: Recommended Storage Conditions

FormStorage TemperatureMaximum DurationReference(s)
Dry Powder -20°CUp to 3 years[1][2]
DMSO Stock -20°CUp to 3 months[5]
DMSO Stock -80°CUp to 6 months[2][6]
Q4: I'm observing a decrease in the inhibitor's activity over time in my multi-day experiments. Could the compound be degrading?

Yes, instability in aqueous media over several days is possible. This compound has demonstrated good stability in liver microsomes for up to 60 minutes, but long-term stability in cell culture media can vary.[6]

  • Mechanism of Action Note: Some Menin inhibitors have been shown to induce the degradation of the Menin protein itself via the ubiquitin-proteasome pathway.[7][8][9][10] This is part of the inhibitor's mechanism of action and should be distinguished from the chemical instability of the compound itself.

  • Troubleshooting:

    • Replenish the Inhibitor: For long-term experiments (multiple days), consider replacing the medium with freshly diluted inhibitor every 24-48 hours.

    • Conduct a Stability Study: Use an analytical method like HPLC or LC-MS to quantify the concentration of the inhibitor in your experimental medium over the course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Before opening, bring the vial of this compound powder to room temperature inside a desiccator. Centrifuge the vial briefly to collect all powder at the bottom.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of powder (assuming a Molecular Weight of X g/mol ): Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex thoroughly. If necessary, use an ultrasonic bath for 15-30 minutes to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[2][6]

Protocol 2: Assessing Compound Stability in Aqueous Media via HPLC-MS

This protocol provides a general workflow to determine the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare your working solution of the inhibitor by diluting the DMSO stock into your cell culture medium or buffer of choice to the final desired concentration.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). Immediately freeze the collected samples at -80°C until analysis.

  • Sample Processing: At the time of analysis, thaw the samples. If the medium contains proteins (like FBS), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the peak area corresponding to the intact this compound.

  • Data Interpretation: Plot the peak area of the inhibitor against time. A decrease in peak area over time indicates degradation. The percentage of compound remaining can be calculated relative to the T=0 time point.

Visual Guides

Caption: The Menin-MLL signaling pathway and the mechanism of inhibitor action.

Troubleshooting_Workflow Start Instability Issue Observed (Precipitation, Low Activity) Q_Stock Is the issue with the concentrated DMSO stock? Start->Q_Stock Sol_Stock 1. Use anhydrous DMSO. 2. Vortex/sonicate. 3. Check compound purity. Q_Stock->Sol_Stock Yes Q_Working Does precipitation occur when diluting into aqueous medium? Q_Stock->Q_Working No End Problem Resolved Sol_Stock->End Sol_Working 1. Make intermediate dilutions in DMSO. 2. Add stock slowly while mixing. 3. Ensure final DMSO % is low (<0.1%). Q_Working->Sol_Working Yes Q_Degradation Is activity lost over time in multi-day assays? Q_Working->Q_Degradation No Sol_Working->End Sol_Degradation 1. Replenish medium with fresh inhibitor every 24-48h. 2. Perform HPLC stability study. Q_Degradation->Sol_Degradation Yes Q_Degradation->End No Sol_Degradation->End

Caption: A decision tree for troubleshooting this compound instability.

References

Technical Support Center: Optimizing Menin-MLL Inhibitor-22 Concentration for Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menin-MLL inhibitor-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in primary patient samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule that disrupts the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] In certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations, the Menin-MLL interaction is crucial for the leukemogenic activity of MLL fusion proteins.[2][3][4] This interaction upregulates the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival.[1][3][5] By binding to Menin, the inhibitor blocks this interaction, leading to the downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in malignant cells.[1][2][3]

Q2: What is a recommended starting concentration range for this compound with primary patient samples?

Based on preclinical studies with various Menin-MLL inhibitors in both cell lines and primary patient samples, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1] For highly potent derivatives of Menin-MLL inhibitors, effective concentrations can be in the nanomolar range. For example, the compound MI-3454 has shown GI50 values between 7 to 27 nM in MLL-rearranged leukemia cell lines.[6][7] It is critical to perform a dose-response curve to determine the optimal concentration for each primary patient sample due to inherent biological variability.

Q3: How long should I incubate primary patient samples with the inhibitor?

Incubation times can vary depending on the experimental endpoint. For initial viability and proliferation assays, a 7-day incubation period is often used to observe significant effects.[5][6] For mechanistic studies, such as analyzing changes in gene expression (HOXA9, MEIS1), shorter incubation times of 24 to 72 hours may be sufficient.[1] For differentiation studies, longer incubation periods of 6 to 7 days are common to allow for phenotypic changes.[1][5]

Q4: What are the expected outcomes of successful treatment with this compound in primary leukemia samples?

Successful treatment should result in:

  • Reduced cell proliferation and viability: A dose-dependent decrease in the number of viable leukemia cells.

  • Downregulation of MLL target genes: Decreased mRNA levels of HOXA9 and MEIS1.[1][7][8]

  • Induction of differentiation: Increased expression of myeloid differentiation markers, such as CD11b.[1]

  • Induction of apoptosis and cell cycle arrest: An increase in the apoptotic cell population and arrest in the G0/G1 phase of the cell cycle.[1]

  • Reduced clonogenic efficiency: A decrease in the ability of single cells to form colonies in colony-forming assays.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death in control (DMSO-treated) samples - Poor sample quality (low viability post-thawing)- Suboptimal culture conditions- High DMSO concentration- Ensure high viability of primary cells after thawing (>80-90%).- Optimize culture medium with appropriate cytokines and growth factors.- Keep the final DMSO concentration below 0.1%.
No significant effect of the inhibitor at expected concentrations - Inhibitor instability- Patient sample heterogeneity (low dependence on Menin-MLL interaction)- Insufficient incubation time- Prepare fresh inhibitor stock solutions. Store aliquots at -80°C.[1]- Confirm the genetic subtype of the patient sample (e.g., MLL-rearrangement, NPM1 mutation).[4]- Extend the incubation time (e.g., up to 10-14 days for proliferation assays).
Inconsistent results between different patient samples - Inherent biological variability among patients- Differences in disease stage or prior treatment- Test a wide range of inhibitor concentrations for each new patient sample.- Group patient samples based on genetic markers for more consistent analysis.- Increase the number of patient samples to account for variability.
Difficulty in measuring target gene downregulation - Inefficient RNA extraction from primary cells- Suboptimal qPCR primer design- Short inhibitor incubation time- Use a reliable RNA extraction kit optimized for primary hematopoietic cells.- Validate qPCR primers for efficiency and specificity.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for measuring gene expression changes.

Data Presentation: In Vitro Efficacy of Menin-MLL Inhibitors

The following tables summarize the in vitro efficacy of various Menin-MLL inhibitors in different leukemia cell lines, which can serve as a reference for expected potency.

Table 1: IC50 Values of Menin-MLL Inhibitors

InhibitorTargetIC50 (nM)AssayReference
This compoundMenin-MLL Interaction7Biochemical[1]
MI-463Menin-MLL Interaction~15Fluorescence Polarization[10]
MI-503Menin-MLL Interaction~15Fluorescence Polarization[10]
MI-1481Menin-MLL Interaction3.6Fluorescence Polarization[10]
MIV-6RMenin-MLL Interaction56Biochemical[11]
MI-2-2Menin-MLL Interaction (MBM1)46Biochemical[12]
MI-3454Menin-MLL Interaction0.51Biochemical[7]

Table 2: GI50 (50% Growth Inhibition) Values in Leukemia Cell Lines

InhibitorCell Line (Genetic Background)GI50 (nM)Reference
This compoundMV4;11 (MLL-AF4)300[1]
MI-503MLL-rearranged cell lines200-500[10]
MI-3454MV-4-11 (MLL-AF4)7-27[6]
MI-3454MOLM-13 (MLL-AF9)7-27[6]
MI-3454KOPN-8 (MLL-ENL)7-27[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Plating: Seed primary patient mononuclear cells in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in appropriate culture medium supplemented with cytokines.

  • Inhibitor Treatment: Add this compound at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a DMSO-only control.

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the DMSO control and calculate the GI50 value using appropriate software.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • Cell Treatment: Culture primary patient cells with and without different concentrations of this compound for 24-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_genes Target Genes cluster_drug_action Drug Action cluster_outcomes Cellular Outcomes Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Forms Complex DNA MLL_Fusion->DNA Binds to DNA HOXA9 HOXA9 MLL_Fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL_Fusion->MEIS1 Upregulates Proliferation Leukemic Proliferation HOXA9->Proliferation Differentiation_Block Differentiation Block HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block Inhibitor Menin-MLL Inhibitor-22 Inhibitor->Menin Binds to Menin Inhibitor->Proliferation Inhibits Inhibitor->Differentiation_Block Reverses

Caption: Menin-MLL signaling pathway and inhibitor action.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Primary Patient Sample (PBMC/BM) culture Culture in appropriate medium + cytokines start->culture treatment Treat with Menin-MLL Inhibitor-22 (Dose-Response) culture->treatment incubation Incubate (24h to 7 days) treatment->incubation viability Cell Viability (MTT/CTG) incubation->viability qpcr Gene Expression (qRT-PCR) incubation->qpcr facs Differentiation/Apoptosis (Flow Cytometry) incubation->facs gi50 Calculate GI50 viability->gi50 gene_exp Analyze Relative Gene Expression qpcr->gene_exp phenotype Quantify Cell Phenotype facs->phenotype Troubleshooting_Logic cluster_checks Troubleshooting Checks cluster_solutions Solutions start Experiment Start no_effect No Inhibitor Effect? start->no_effect check_conc Verify Inhibitor Concentration & Stability no_effect->check_conc Yes check_time Extend Incubation Time? check_conc->check_time Concentration OK rerun Rerun with fresh inhibitor stock check_conc->rerun Concentration Not OK check_sample Confirm Sample Genotype (MLL-r/NPM1c) check_time->check_sample Time OK extend_inc Increase incubation period check_time->extend_inc Time Not OK check_viability Assess Control Sample Viability check_sample->check_viability Genotype Confirmed new_sample Use a different patient sample check_sample->new_sample Genotype Not Confirmed optimize_culture Optimize culture conditions check_viability->optimize_culture Viability Low

References

Identifying potential off-target effects of Menin-MLL inhibitor-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitors, with a focus on identifying and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Menin-MLL inhibitor?

A Menin-MLL inhibitor is a small molecule designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5] Menin acts as a critical cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[4][5] By binding to Menin, the inhibitor prevents its association with MLL fusion proteins, thereby inhibiting the transcription of downstream target genes like HOXA9 and MEIS1 that are essential for leukemogenesis.[4][6] This leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4][7][8]

Q2: I am not seeing the expected downstream effects on target genes (HOXA9, MEIS1) after treating my cells with a Menin-MLL inhibitor. What could be the reason?

Several factors could contribute to a lack of downstream effects. First, confirm the inhibitor's activity and the cellular context.

  • Cell Line Specificity: Menin-MLL inhibitors are most effective in cell lines with MLL rearrangements (e.g., MOLM-13, MV4;11).[7][9] Cell lines lacking these rearrangements (e.g., K562, HL-60) are generally not responsive.[9][10]

  • Inhibitor Potency and Concentration: Ensure you are using the inhibitor at an effective concentration. The IC50 for cell proliferation can be in the low nanomolar range for potent inhibitors in sensitive cell lines.[7][9] Refer to the specific inhibitor's datasheet for recommended concentration ranges.

  • Time Course of Treatment: The downregulation of target genes like HOXA9 and MEIS1 can be time-dependent. Significant changes in gene expression may be observed after 48 hours to 7 days of treatment.[4][7]

  • Compound Stability: Verify the stability and proper storage of your Menin-MLL inhibitor. Degradation can lead to a loss of activity.

Q3: My Menin-MLL inhibitor is showing toxicity in cell lines that do not have MLL rearrangements. Could this be due to off-target effects?

Yes, cytotoxicity in non-MLL rearranged cell lines is a strong indicator of potential off-target effects.[11] While highly selective Menin-MLL inhibitors should have minimal impact on these cells, off-target binding to other cellular proteins can induce toxicity.[9][10] It is recommended to perform further analysis to identify these off-target interactions.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects are influencing your experimental results, the following troubleshooting guide provides a systematic approach to identify and characterize them.

Step 1: Confirm On-Target Engagement in a Relevant Cellular Context

Before investigating off-target effects, it is crucial to confirm that the inhibitor is engaging its intended target, Menin, within the cell.

Experiment: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[12] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Detailed Experimental Protocol: CETSA

  • Cell Treatment: Treat your MLL-rearranged cell line (e.g., MOLM-13) with the Menin-MLL inhibitor at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Analyze the amount of soluble Menin in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble Menin as a function of temperature for each inhibitor concentration. An increase in the thermal stability of Menin in the presence of the inhibitor confirms target engagement.[12]

Expected Outcome: A dose-dependent shift in the melting curve of Menin to higher temperatures indicates direct binding of the inhibitor to Menin in the cellular environment.[12]

Step 2: Broad-Spectrum Profiling to Identify Potential Off-Targets

If on-target engagement is confirmed but anomalous effects are still observed, broad-spectrum profiling techniques can help identify unintended molecular targets.

A. Proteome-Wide Thermal Shift Assays

These methods extend the principle of CETSA to the entire proteome to identify proteins that are thermally stabilized or destabilized upon compound treatment.[13][14][15]

Experimental Workflow: Proteome-Wide Thermal Shift Assay

G A Treat cells with Inhibitor vs. Vehicle B Heat to various temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D TMT Labeling of Peptides C->D E LC-MS/MS Analysis D->E F Identify proteins with altered thermal stability E->F

Caption: Workflow for proteome-wide identification of off-targets.

B. Kinase Profiling

Since kinases are a common class of off-targets for small molecule inhibitors, performing a kinome scan is a valuable step.[16][17][18]

Experiment: KINOMEscan™

This is a commercially available competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[19][20]

Detailed Experimental Protocol: KINOMEscan™ (General Principle)

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured.

  • Procedure: The Menin-MLL inhibitor is screened at a defined concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. A dissociation constant (Kd) can be determined for significant hits.

Quantitative Data Summary

The following tables summarize hypothetical data from off-target profiling experiments.

Table 1: Proteome-Wide Thermal Shift Assay Hits

ProteinFunctionΔTm (°C) with 1 µM InhibitorPutative Interaction
MEN1Scaffolding protein+5.2On-Target
CDK9Kinase+3.1Potential Off-Target
BRD4Bromodomain protein+2.5Potential Off-Target
GSREnzyme-2.8Potential Off-Target (Destabilization)

Table 2: KINOMEscan™ Profiling Results (Top Hits)

Kinase TargetPercent of Control @ 10 µMKd (nM)
CDK95%150
AURKA12%800
GSK3B25%>1000
Step 3: Validate and Characterize Putative Off-Target Interactions

Once potential off-targets are identified, it is essential to validate these interactions and understand their functional consequences.

A. Validation of Direct Binding

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the inhibitor with the purified off-target protein.

B. Cellular Functional Assays

  • Target-Specific Cellular Assays: If the off-target is a kinase, assess the phosphorylation of its known substrates in cells treated with the Menin-MLL inhibitor.

  • Phenotypic Assays: Use techniques like CRISPR-Cas9 to knock out the putative off-target gene and assess whether this phenocopies the observed anomalous effects of the inhibitor.[11]

Signaling Pathway and Experimental Workflow Diagrams

Menin-MLL Signaling Pathway

G cluster_0 Leukemogenic Complex cluster_1 Target Genes MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds HOXA9 HOXA9 MLL_Fusion->HOXA9 Upregulation MEIS1 MEIS1 MLL_Fusion->MEIS1 Upregulation LEDGF LEDGF Menin->LEDGF Interacts Menin->HOXA9 Upregulation Menin->MEIS1 Upregulation LEDGF->HOXA9 Upregulation LEDGF->MEIS1 Upregulation Leukemia Leukemia Progression HOXA9->Leukemia MEIS1->Leukemia Inhibitor Menin-MLL Inhibitor-22 Inhibitor->Menin Disrupts Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Logical Workflow for Off-Target Identification

G A Observe Anomalous Phenotype (e.g., toxicity in control cells) B Confirm On-Target Engagement (CETSA) A->B C Broad-Spectrum Profiling (Proteome-wide thermal shift, Kinome scan) B->C If target engaged D Identify Putative Off-Targets C->D E Validate Direct Binding (ITC, SPR) D->E F Assess Cellular Functional Consequence (e.g., substrate phosphorylation, CRISPR KO) D->F G Characterize Off-Target Effect E->G F->G

References

Technical Support Center: Mechanisms of Acquired Resistance to Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Menin-MLL inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Menin-MLL inhibitors?

Acquired resistance to Menin-MLL inhibitors primarily occurs through two main avenues:

  • On-target mutations: The most frequently observed mechanism is the acquisition of somatic mutations in the MEN1 gene, which encodes the Menin protein. These mutations typically occur at the drug-binding interface, reducing the affinity of the inhibitor for Menin without significantly impacting the interaction between Menin and MLL1.[1][2][3][4] This allows the Menin-MLL1 complex to remain on the chromatin and continue its oncogenic activity.[1]

  • Non-genetic mechanisms: In a significant portion of resistance cases (estimated around 60%), the MEN1 gene remains unaltered.[5][6] These non-genetic resistance mechanisms can involve transcriptional reprogramming, where leukemia cells adapt to the inhibitor by altering their gene expression programs.[1] One identified mechanism involves the epigenetic regulator Polycomb Repressive Complex 1.1 (PRC1.1), where its depletion can lead to resistance through the aberrant activation of oncogenes like MYC.[5][7]

Q2: Which specific MEN1 mutations have been identified in patients with acquired resistance?

Several recurrent somatic mutations in MEN1 have been identified in patients who have relapsed after treatment with Menin inhibitors. These mutations are often found at key residues within the drug-binding pocket of the Menin protein. Commonly reported mutations include those affecting amino acid residues M327, G331, and T349.[1][2][3] Specific mutations such as M327I, M327V, G331R, G331D, and T349M have been documented.[1][8]

Q3: Do all Menin inhibitors have the same susceptibility to resistance mutations?

While some MEN1 mutations can confer resistance to multiple Menin inhibitors, the degree of resistance can vary depending on the chemical structure of the inhibitor.[2][4] For instance, mutations at the M327 residue have been shown to have a class effect, reducing the binding of several different Menin-MLL inhibitors.[2][3] However, some next-generation inhibitors, such as JNJ-75276617 (bleximenib), have been shown to be effective against certain MEN1 mutations that cause resistance to other inhibitors like revumenib.[9]

Q4: What are the downstream effects of MEN1 resistance mutations on cellular signaling?

MEN1 resistance mutations prevent the inhibitor-induced displacement of the Menin-MLL1 complex from chromatin.[1][10] This leads to the continued expression of key MLL target genes, such as MEIS1 and HOXA genes, which are crucial for leukemogenesis.[1][11] In contrast, non-genetic resistance mechanisms may involve a decrease in the expression of these canonical MLL target genes, accompanied by an increase in the expression of myeloid differentiation genes, suggesting a shift to a state that can tolerate the partial inhibition of the Menin-MLL1 program.[1]

Troubleshooting Guides

Problem 1: My MLL-rearranged or NPM1-mutant cell line is showing reduced sensitivity to a Menin-MLL inhibitor after prolonged culture.

  • Possible Cause 1: Acquisition of MEN1 mutations.

    • Troubleshooting Step 1: Sequence the MEN1 gene. Perform Sanger sequencing or next-generation sequencing of the MEN1 coding region in your resistant cell line to identify potential mutations in the drug-binding pocket. Compare the sequence to the parental, sensitive cell line.

    • Troubleshooting Step 2: Test alternative inhibitors. If a specific MEN1 mutation is identified, test the sensitivity of the resistant cells to a panel of structurally distinct Menin-MLL inhibitors. Some inhibitors may retain activity against certain mutants.[9]

  • Possible Cause 2: Emergence of non-genetic resistance.

    • Troubleshooting Step 1: Perform RNA-sequencing. Compare the global gene expression profiles of the resistant and sensitive cell lines. Look for significant transcriptional reprogramming, such as the downregulation of canonical MLL target genes and the upregulation of differentiation markers or alternative oncogenic pathways like MYC.[1][5][7]

    • Troubleshooting Step 2: Investigate epigenetic changes. Use techniques like ChIP-seq to assess changes in chromatin occupancy of Menin, MLL, and other epigenetic modifiers at key gene loci.[1][12] A CRISPR screen targeting epigenetic regulators could also help identify key drivers of resistance.[5]

    • Troubleshooting Step 3: Explore combination therapies. Based on the identified bypass pathways, consider testing combinations of the Menin-MLL inhibitor with other targeted agents. For example, if MYC is upregulated, inhibitors of MYC signaling could be explored.[7] Combination with BCL-2 inhibitors like venetoclax has also been suggested to overcome resistance.[5][7]

Problem 2: I am not observing the expected downregulation of MLL target genes (e.g., MEIS1, HOXA9) after treating my cells with a Menin-MLL inhibitor, despite seeing an anti-proliferative effect.

  • Possible Cause: The anti-proliferative effect may be off-target or the specific MLL target genes you are probing are not the primary drivers in your model.

    • Troubleshooting Step 1: Validate on-target activity. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging with the Menin protein in your cells.[13]

    • Troubleshooting Step 2: Broaden your analysis of MLL target genes. Use a more comprehensive method like RNA-seq or a qRT-PCR array to assess the expression of a wider panel of known MLL target genes.[12][14] The specific set of regulated genes can be context-dependent.

    • Troubleshooting Step 3: Perform ChIP-seq. Directly assess the inhibitor's ability to displace the Menin-MLL complex from the chromatin at the promoters of the target genes .[1][12]

Quantitative Data Summary

Table 1: In Vitro Activity of Menin-MLL Inhibitors Against Wild-Type and Mutant Cell Lines

InhibitorCell LineMEN1 StatusGI50 (nM)IC50 (nM)Reference
Revumenib (SNDX-5613)MOLM13Wild-Type--[1]
MOLM13-MEN1M327IM327I>1000-[1]
MV4;11Wild-Type--[1]
MV4;11-MEN1M327IM327I>1000-[1]
VTP50469MOLM13Wild-Type-<10[12]
RS4;11Wild-Type-<10[12]
MI-3454MOLM13Wild-Type7-[11]
MV4;11Wild-Type10-[11]
MI-503HepG2Wild-Type-~14
M-525MOLM13Wild-Type<10-

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Dashes indicate data not provided in the cited source.

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine Inhibitor Sensitivity

  • Objective: To assess the effect of a Menin-MLL inhibitor on the proliferation of leukemia cell lines.

  • Methodology:

    • Seed leukemia cells (e.g., MOLM13, MV4;11) in a 96-well plate at a density of approximately 1 x 104 cells per well.[15]

    • Treat the cells with a serial dilution of the Menin-MLL inhibitor or DMSO as a vehicle control.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7 to 12 days.[13][15] Media and inhibitor may need to be replenished every 3-4 days.[15]

    • At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the DMSO-treated control wells and plot the results as a dose-response curve to calculate the GI50 or IC50 value.[15]

2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Assess Menin-MLL Occupancy

  • Objective: To determine the genome-wide chromatin occupancy of Menin and MLL and assess their displacement by an inhibitor.

  • Methodology:

    • Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified time (e.g., 3 days).[12]

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

    • Incubate the sheared chromatin overnight with an antibody specific to Menin or MLL1.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.

    • Purify the DNA.

    • Prepare the DNA for sequencing by ligating adapters and performing PCR amplification.

    • Sequence the DNA libraries on a next-generation sequencing platform.

    • Analyze the sequencing data to identify regions of the genome enriched for Menin or MLL1 binding and compare the occupancy between inhibitor-treated and control samples.[1][12]

Visualizations

Menin_MLL_Inhibitor_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_resistance Resistance Mechanism MLL_Fusion MLL Fusion Protein Target_Gene Target Gene (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Gene Binds Promoter Menin Menin Menin->MLL_Fusion Forms Complex Transcription_On Leukemogenic Gene Expression Target_Gene->Transcription_On Activates Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Binds to Menin Transcription_Off Gene Repression & Differentiation MEN1_Mutation MEN1 Mutation MEN1_Mutation->Menin Alters Binding Site

Caption: Action of Menin-MLL inhibitors and a key resistance mechanism.

Experimental_Workflow_CRISPR_Screen Start MLL-rearranged Leukemia Cells Transduction Transduce with CRISPR KO Library Start->Transduction Treatment Treat with Menin-MLL Inhibitor or DMSO Transduction->Treatment Culture Culture for several population doublings Treatment->Culture Genomic_DNA Isolate Genomic DNA Culture->Genomic_DNA PCR Amplify sgRNA sequences Genomic_DNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Identify enriched sgRNAs in inhibitor-treated cells NGS->Analysis Result Candidate Resistance Genes Analysis->Result

Caption: Workflow for a CRISPR screen to identify resistance genes.

Resistance_Pathways cluster_on_target On-Target Resistance cluster_bypass Bypass Mechanisms Menin_Inhibitor Menin-MLL Inhibitor Menin_MLL_Complex Menin-MLL1 Complex Menin_Inhibitor->Menin_MLL_Complex Inhibits Leukemogenesis Leukemogenesis Menin_MLL_Complex->Leukemogenesis Drives MEN1_Mutation MEN1 Mutation Impaired_Binding Impaired Inhibitor Binding MEN1_Mutation->Impaired_Binding Impaired_Binding->Menin_MLL_Complex Prevents Inhibition Transcriptional_Reprogramming Transcriptional Reprogramming Transcriptional_Reprogramming->Leukemogenesis Epigenetic_Alterations Epigenetic Alterations (e.g., PRC1.1 loss) MYC_Activation MYC Activation Epigenetic_Alterations->MYC_Activation MYC_Activation->Leukemogenesis

Caption: Logical relationships of resistance mechanisms to Menin-MLL inhibitors.

References

Interpreting unexpected results from Menin-MLL inhibitor-22 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitor-22 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as compound C20, is an orally active small molecule that potently inhibits the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1][2] By binding to Menin, it disrupts the formation of the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of leukemia cells with MLL rearrangements.[1][3]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines harboring MLL gene rearrangements. A common example is the MV4;11 cell line, which has the MLL-AF4 fusion.[1] The inhibitor has demonstrated potent activity in inhibiting the growth of such MLL-rearranged leukemia cells.[1]

Q3: What are the expected biological effects of treating sensitive cells with this compound?

Treatment of sensitive leukemia cells with this compound is expected to result in:

  • Inhibition of cell proliferation: The compound has been shown to inhibit the growth of MV4;11 cells.[1]

  • Induction of apoptosis: The inhibitor can trigger programmed cell death in susceptible cancer cells.[1]

  • Induction of cell differentiation: It can promote the differentiation of leukemia cells, as indicated by an increase in myeloid differentiation markers like CD11b.[1]

  • Cell cycle arrest: The inhibitor can cause cells to arrest in the G0/G1 phase of the cell cycle.[1]

  • Downregulation of MLL target genes: A decrease in the expression of genes like HOXA9 and MEIS1 is a key indicator of on-target activity.[1]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Unexpected Results in Cell-Based Assays
Observed Problem Potential Cause Recommended Action
No or low cytotoxicity observed in MLL-rearranged cells. 1. Suboptimal inhibitor concentration: The concentration used may be too low to elicit a response. 2. Incorrect cell seeding density: Cell density can affect the apparent potency of a compound. 3. Cell line integrity: The cell line may have lost its MLL-rearranged phenotype or developed resistance. 4. Inhibitor degradation: Improper storage or handling may have compromised the inhibitor's activity.1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize cell seeding density for your specific cell line and assay duration. 3. Verify the MLL rearrangement status of your cell line and check for MEN1 mutations if resistance is suspected. 4. Prepare a fresh stock of the inhibitor from a new vial and store it properly.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate: Evaporation or temperature gradients can affect cells in the outer wells. 3. Incomplete inhibitor solubilization: The inhibitor may not be fully dissolved in the media.1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with media to minimize edge effects. 3. Ensure the inhibitor stock solution is fully dissolved and well-mixed into the culture medium before adding to the cells.
Cytotoxicity observed in non-MLL-rearranged (negative control) cells. 1. Off-target effects: At high concentrations, the inhibitor may have off-target activities. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Test a range of concentrations to identify a therapeutic window with minimal off-target effects. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells.
Inconsistent gene expression results (e.g., no downregulation of HOXA9/MEIS1). 1. Timing of analysis: The time point for RNA extraction may be too early or too late to observe the expected changes. 2. Poor RNA quality: Degraded RNA can lead to inaccurate RT-qPCR results. 3. Inefficient knockdown: The inhibitor may not be effectively disrupting the Menin-MLL interaction in your specific experimental setup.1. Perform a time-course experiment to determine the optimal time point for analyzing gene expression changes. 2. Assess RNA integrity before performing RT-qPCR. 3. Verify on-target activity by performing a co-immunoprecipitation experiment to confirm the disruption of the Menin-MLL interaction.
Unexpected Results in In Vivo (Xenograft) Studies
Observed Problem Potential Cause Recommended Action
Lack of tumor growth inhibition. 1. Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 2. Poor bioavailability: The inhibitor may not be efficiently absorbed or may be rapidly metabolized. 3. Tumor resistance: The xenografted cells may have acquired resistance to the inhibitor.1. Optimize the dose and administration schedule based on pharmacokinetic and pharmacodynamic studies. 2. Assess the pharmacokinetic properties of the inhibitor in your animal model. 3. Analyze the tumors for potential resistance mechanisms, such as mutations in the MEN1 gene.
Toxicity in treated animals (e.g., weight loss, lethargy). 1. On-target toxicity: The inhibitor may have effects on normal tissues where the Menin-MLL interaction is important. 2. Off-target toxicity: The inhibitor may be interacting with other proteins, leading to adverse effects.1. Reduce the dose or modify the treatment schedule. 2. Conduct further studies to identify potential off-target interactions.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line Reference
IC50 (Menin-MLL Interaction) 7 nM-[1][2]
IC50 (Cell Growth) 0.3 µMMV4;11[1][2]

Table 2: In Vivo Activity of this compound

Dose and Schedule Model Observed Effect Reference
6 mg/kg and 30 mg/kg; p.o.; every second day for 16 daysMV4;11 subcutaneous xenograftPotent antitumor activity[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide (PI) Addition: Add 5 µL of PI staining solution.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Cell Differentiation (CD11b Staining) Assay
  • Cell Treatment: Treat leukemia cells with this compound for an extended period (e.g., 7 days) to induce differentiation.

  • Cell Harvesting: Harvest the cells and wash with Flow Cytometry Staining Buffer.

  • Antibody Staining: Resuspend the cells in staining buffer and add a fluorochrome-conjugated anti-CD11b antibody.

  • Incubation: Incubate for 30-60 minutes at 2-8°C in the dark.

  • Washing: Wash the cells to remove unbound antibody.

  • Analysis: Resuspend the cells in staining buffer and analyze by flow cytometry.

Gene Expression (RT-qPCR) Analysis for HOXA9 and MEIS1
  • Cell Treatment and RNA Extraction: Treat cells with this compound. At the desired time point, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers and probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds DNA DNA MLL_fusion->DNA Binds to Menin->DNA Targets HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Contains Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Promotes Inhibitor Menin-MLL Inhibitor-22 Inhibitor->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment cell_culture Culture MLL-rearranged and control cell lines start->cell_culture treatment Treat cells with Menin-MLL inhibitor-22 (dose-response) cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis differentiation Differentiation (CD11b) treatment->differentiation gene_expression Gene Expression (RT-qPCR) treatment->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis differentiation->data_analysis gene_expression->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Tree start Unexpected Result: No/Low Efficacy check_conc Is inhibitor concentration optimal? start->check_conc check_cells Are cells sensitive (MLL-rearranged)? check_conc->check_cells Yes optimize_conc Action: Perform dose-response check_conc->optimize_conc No check_inhibitor Is inhibitor stock fresh and active? check_cells->check_inhibitor Yes verify_cells Action: Verify cell line genotype check_cells->verify_cells No check_protocol Is the experimental protocol optimized? check_inhibitor->check_protocol Yes new_inhibitor Action: Prepare fresh inhibitor stock check_inhibitor->new_inhibitor No optimize_protocol Action: Optimize assay conditions (e.g., seeding density) check_protocol->optimize_protocol No

References

Adjusting Menin-MLL inhibitor-22 dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitor-22. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active small molecule that disrupts the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] In MLL-rearranged (MLL-r) leukemias, the fusion proteins created by chromosomal translocations involving the KMT2A (formerly MLL) gene are dependent on their interaction with Menin to drive the expression of key downstream target genes, such as HOXA9 and MEIS1.[2][3][4] By binding to Menin, the inhibitor prevents the recruitment of the MLL fusion protein to the chromatin, leading to the downregulation of these target genes. This, in turn, induces differentiation and apoptosis in the leukemic cells.[2][3]

Q2: What are the recommended cell lines for studying the efficacy of this compound?

A2: Cell lines with MLL rearrangements are highly sensitive to Menin-MLL inhibitors. Recommended cell lines include:

  • MV4-11: A human biphenotypic B myelomonocytic leukemia cell line with a t(4;11)(q21;q23) translocation, resulting in the MLL-AF4 fusion protein.[2]

  • MOLM-13: A human acute myeloid leukemia (AML) cell line with a t(9;11)(p22;q23) translocation, resulting in the MLL-AF9 fusion protein.[1][3]

  • KOPN-8: A human B-cell precursor leukemia cell line with a t(11;19)(q23;p13.3) translocation, resulting in the MLL-ENL fusion protein.

  • SEM: A human B-cell precursor leukemia cell line with a t(4;11)(q21;q23) translocation, resulting in the MLL-AF4 fusion protein.

Cell lines without MLL rearrangements, such as HL-60, can be used as negative controls to demonstrate the inhibitor's specificity.[2]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[5] For in vivo studies, a common vehicle formulation is a suspension in 0.5% carboxymethylcellulose with 0.25% Tween 80 in water.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

In Vitro Experiments

Q4: I am not observing the expected decrease in cell viability in my MLL-rearranged cell line after treatment with this compound. What could be the issue?

A4: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:

  • Inhibitor Concentration and Incubation Time:

    • Verify IC50 values: The half-maximal inhibitory concentration (IC50) for this compound in MV4-11 cells is approximately 0.3 µM.[2] Ensure you are using a relevant concentration range in your dose-response experiments.

    • Duration of treatment: The effects of Menin-MLL inhibitors on cell viability are often time-dependent. While some effects on gene expression can be seen within 24 hours, significant apoptosis and differentiation may take several days.[2][3] Consider extending your treatment duration to 72 hours or longer.

  • Cell Health and Seeding Density:

    • Cell viability at seeding: Ensure your cells are healthy and have high viability (>90%) before starting the experiment.

    • Logarithmic growth phase: Cells should be in the logarithmic growth phase to be most sensitive to treatment.

    • Optimal seeding density: Seeding density can affect the outcome of viability assays. Optimize the cell number per well for your specific cell line and assay duration.

  • Inhibitor Integrity:

    • Proper storage: Confirm that the inhibitor has been stored correctly to maintain its activity.[2]

    • Fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.

Q5: I am having trouble with my clonogenic assay using leukemia suspension cells. The colonies are clumping together or difficult to count. How can I improve this?

A5: Clonogenic assays with suspension cells in semi-solid media like methylcellulose can be challenging. Here are some tips to improve your results:

  • Preventing Cell Clumping:

    • Single-cell suspension: The most critical step is to start with a true single-cell suspension. After trypsinization (if applicable) or gentle pipetting, pass the cells through a 40 µm cell strainer to remove clumps.[6]

    • DNase I treatment: Cell lysis during preparation can release DNA, which is sticky and causes clumping.[7] Consider treating your cell suspension with DNase I (around 100 µg/mL) for 15 minutes at room temperature to break down extracellular DNA.[6]

    • Gentle handling: Avoid vigorous pipetting or vortexing, which can damage cells and lead to the release of DNA.[7]

  • Optimizing Plating and Scoring:

    • Viscosity of methylcellulose: Ensure the methylcellulose is at the correct viscosity to prevent cells from settling at the bottom and forming a monolayer.

    • Even cell distribution: After adding the cells to the methylcellulose, vortex the tube gently but thoroughly to ensure an even distribution before plating.

    • Plating density: Optimize the number of cells plated per dish. Too many cells will result in overlapping colonies that are impossible to count accurately.[8]

    • Colony morphology: Familiarize yourself with the expected colony morphology for your cell line. Leukemic colonies can be diffuse and may require careful microscopic evaluation to distinguish them from clumps of dead cells.[9] Staining the colonies with a viability stain like iodonitrotetrazolium chloride (INT) can aid in visualization.

In Vivo Experiments

Q6: I am planning an in vivo study with this compound. What are some key considerations for dosing and monitoring?

A6: In vivo studies require careful planning and monitoring. Here are some important points:

  • Formulation and Dosing:

    • Vehicle selection: A common vehicle for oral gavage of similar compounds is a suspension in 0.5% carboxymethylcellulose with 0.25% Tween 80 in water.[1] It is crucial to ensure the inhibitor is homogenously suspended before each administration.

    • Dose selection: In a subcutaneous xenograft model using MV4-11 cells, this compound showed potent antitumor activity at doses of 6 mg/kg and 30 mg/kg administered orally every other day.[2] Dose-finding studies are recommended to determine the optimal dose and schedule for your specific model.

  • Monitoring for Efficacy:

    • Tumor volume: For subcutaneous xenograft models, regularly measure tumor volume.

    • Bioluminescence imaging: For disseminated leukemia models, bioluminescence imaging can be used to monitor disease burden if the cells are engineered to express luciferase.

    • Flow cytometry: Peripheral blood, bone marrow, and spleen can be analyzed by flow cytometry for the percentage of leukemic cells.

  • Monitoring for Toxicity:

    • Body weight and clinical signs: Monitor the body weight and overall health of the animals daily. Weight loss, ruffled fur, and lethargy can be signs of toxicity.

    • Differentiation Syndrome (DS): This is a known class effect of Menin inhibitors.[10][11] In preclinical models, signs can include respiratory distress and lethargy. If DS is suspected, temporary cessation of treatment and administration of corticosteroids may be necessary.[12][13]

Q7: My in vivo study is showing high variability in drug exposure between animals. What could be the cause?

A7: Variability in pharmacokinetic (PK) data is a common challenge in in vivo studies. Potential causes include:

  • Formulation Issues:

    • Inadequate suspension: If the inhibitor is not uniformly suspended in the vehicle, some animals may receive a higher or lower dose. Ensure thorough mixing of the formulation before and during dosing.

    • Stability of the formulation: Assess the stability of your formulation over the course of the experiment.

  • Dosing Technique:

    • Inaccurate oral gavage: Ensure proper oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs.

  • Animal-to-Animal Variation:

    • Metabolism: There can be natural variations in drug metabolism between individual animals.

    • Food and water intake: Differences in food and water consumption can affect drug absorption.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineMLL FusionAssay TypeIC50Reference
MV4-11MLL-AF4Cell Growth Inhibition (MTT)0.3 µM[2]
--Menin-MLL Interaction (Biochemical)7 nM[2]

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

DoseRoute of AdministrationDosing ScheduleOutcomeReference
6 mg/kgOral gavageEvery other day for 16 daysReduced tumor volume[2]
30 mg/kgOral gavageEvery other day for 16 daysReduced tumor volume[2]

Experimental Protocols

A detailed methodology for a cell viability assay using MTT is provided below as an example.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using trypan blue.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of the inhibitor to the wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value.

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Effect of this compound MLL1_WT Wild-type MLL1 Menin Menin MLL1_WT->Menin Interaction HOX_MEIS1_normal HOXA9 / MEIS1 Menin->HOX_MEIS1_normal Transcriptional Activation Differentiation_normal Normal Hematopoietic Differentiation HOX_MEIS1_normal->Differentiation_normal Regulates MLL_Fusion MLL Fusion Protein Menin_leukemia Menin MLL_Fusion->Menin_leukemia Aberrant Interaction HOX_MEIS1_leukemia Upregulated HOXA9 / MEIS1 Menin_leukemia->HOX_MEIS1_leukemia Sustained Transcriptional Activation Leukemogenesis Leukemia (Blocked Differentiation) HOX_MEIS1_leukemia->Leukemogenesis Drives MLL_Fusion_inhibited MLL Fusion Protein Menin_inhibited Menin HOX_MEIS1_downregulated Downregulated HOXA9 / MEIS1 Menin_inhibited->HOX_MEIS1_downregulated Transcriptional Repression Inhibitor Menin-MLL Inhibitor-22 Inhibitor->Menin_inhibited Binds to Menin Differentiation_apoptosis Differentiation & Apoptosis HOX_MEIS1_downregulated->Differentiation_apoptosis Induces

Caption: Menin-MLL Signaling in Normal and Leukemic States and the Effect of this compound.

experimental_workflow cluster_invitro In Vitro Troubleshooting Workflow cluster_invivo In Vivo Troubleshooting Workflow start_invitro Unexpected In Vitro Result (e.g., low efficacy) check_concentration Verify Inhibitor Concentration & Purity start_invitro->check_concentration check_cells Assess Cell Health & Seeding Density start_invitro->check_cells check_duration Optimize Treatment Duration start_invitro->check_duration check_assay Validate Assay Protocol check_concentration->check_assay check_cells->check_assay check_duration->check_assay positive_control Include Positive Control (e.g., other Menin inhibitor) check_assay->positive_control resolve_invitro Problem Resolved positive_control->resolve_invitro start_invivo Unexpected In Vivo Result (e.g., high toxicity/low efficacy) check_formulation Evaluate Formulation (solubility, stability) start_invivo->check_formulation check_dosing Review Dosing Technique & Schedule start_invivo->check_dosing monitor_toxicity Monitor for Specific Toxicities (e.g., DS) start_invivo->monitor_toxicity check_pk Perform Pharmacokinetic Analysis check_formulation->check_pk check_dosing->check_pk check_pd Assess Pharmacodynamic Markers (e.g., HOXA9) check_pk->check_pd resolve_invivo Problem Resolved check_pd->resolve_invivo monitor_toxicity->resolve_invivo

Caption: Troubleshooting Workflows for In Vitro and In Vivo Experiments with this compound.

References

Cell line-specific responses to Menin-MLL inhibitor-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL inhibitor-22 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally active small molecule that potently inhibits the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins with an IC50 of 7 nM.[1] By binding to the Menin protein, the inhibitor disrupts the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[1][2] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][3] Consequently, treatment with this compound can induce cell cycle arrest at the G0/G1 phase, promote apoptosis, and trigger differentiation of leukemia cells.[1]

Q2: In which cell lines is this compound expected to be most effective?

This compound and similar Menin-MLL inhibitors are most effective in cancer cell lines harboring MLL gene rearrangements (MLL-r), such as those found in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Cell lines with wild-type MLL are generally not sensitive to these inhibitors. The inhibitor has shown potent activity in the MV4;11 cell line (MLL-AF4 rearrangement) with an IC50 of 0.3 µM.[1] In contrast, the HL-60 cell line, which does not have an MLL rearrangement, is significantly less sensitive, with an IC50 greater than 10 µM.[1]

Q3: What are the known mechanisms of resistance to Menin-MLL inhibitors?

A primary mechanism of acquired resistance to Menin-MLL inhibitors involves the development of somatic mutations in the MEN1 gene, which encodes the Menin protein. These mutations can interfere with the binding of the inhibitor to Menin, thereby reducing its efficacy. Other potential mechanisms of resistance that are not dependent on MEN1 mutations are also being investigated.

Q4: How should this compound be stored?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of cell proliferation in a known MLL-rearranged cell line. Inhibitor degradation: Improper storage or handling of the inhibitor.Ensure the inhibitor has been stored correctly at the recommended temperature and protected from light. Prepare fresh stock solutions.
Cell line integrity: The cell line may have lost the MLL rearrangement over time or has been misidentified.Perform STR profiling to authenticate the cell line. Confirm the presence of the MLL rearrangement using cytogenetics or FISH.
Suboptimal experimental conditions: Incorrect seeding density, inhibitor concentration, or incubation time.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Perform a dose-response curve with a wider range of inhibitor concentrations. Extend the incubation time (e.g., up to 7 days).[1]
Inconsistent results between experiments. Variability in cell culture: Differences in cell passage number, confluency, or growth media.Use cells within a consistent and low passage number range. Standardize cell seeding and harvesting procedures. Ensure consistency in media composition and supplements.
Inhibitor stock variability: Degradation of the inhibitor in the stock solution.Prepare fresh stock solutions of the inhibitor for each experiment or use aliquots that have not been subjected to multiple freeze-thaw cycles.
Downstream targets (HOXA9, MEIS1) are not downregulated after treatment. Insufficient treatment time or concentration: The inhibitor may not have had enough time or concentration to exert its effect on gene expression.Increase the incubation time (e.g., 24-48 hours) and/or the inhibitor concentration.[1]
Inefficient protein extraction or degradation: Problems with the western blot procedure.Use a fresh lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times.
Unexpected toxicity in control cell lines. Off-target effects: At high concentrations, the inhibitor may have off-target effects.Use the lowest effective concentration of the inhibitor as determined by dose-response experiments. Include a positive control (sensitive MLL-r cell line) and a negative control (insensitive wild-type MLL cell line) to assess specificity.

Quantitative Data

Table 1: Cell Line-Specific IC50/GI50 Values for Menin-MLL Inhibitors

InhibitorCell LineMLL StatusIC50/GI50 (µM)Reference
This compound (C20) MV4;11MLL-AF40.3[1]
HL-60Wild-Type>10[1]
MI-2 MV4;11MLL-AF49.5[2]
KOPN-8MLL-ENL7.2[2]
ML-2MLL-AF68.7[2]
MonoMac6MLL-AF918[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cell lines in a 96-well format.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., MV4;11)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the medium containing the desired inhibitor concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

    • Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Downstream Targets

This protocol is for detecting changes in the protein levels of Menin-MLL downstream targets, such as HOXA9 and MEIS1, following inhibitor treatment.

Materials:

  • This compound

  • MLL-rearranged cell line (e.g., MOLM-13)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HOXA9, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time (e.g., 24-48 hours).

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HOXA9, anti-MEIS1, or anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Menin_MLL_Inhibitor_Pathway Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin_MLL_Complex->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Activates Inhibitor This compound Inhibitor->Menin Inhibits Interaction

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Sub_Problem1 No/Weak Activity Start->Sub_Problem1 Sub_Problem2 Inconsistent Results Start->Sub_Problem2 Sub_Problem3 No Downstream Effect Start->Sub_Problem3 Check_Inhibitor Verify Inhibitor Integrity (Storage, Fresh Stock) Solution1 Prepare Fresh Inhibitor Perform Dose-Response Check_Inhibitor->Solution1 Check_Cells Authenticate Cell Line (STR, MLL status) Solution2 Confirm Cell Line Identity Use Low Passage Cells Check_Cells->Solution2 Optimize_Conditions Optimize Experimental Parameters (Concentration, Time, Density) Solution3 Adjust Inhibitor Concentration and Incubation Time Optimize_Conditions->Solution3 Sub_Problem1->Check_Inhibitor Sub_Problem1->Check_Cells Sub_Problem1->Optimize_Conditions Sub_Problem2->Check_Inhibitor Sub_Problem2->Check_Cells Solution4 Standardize Cell Culture and Experimental Procedures Sub_Problem2->Solution4 Sub_Problem3->Optimize_Conditions Solution5 Optimize Western Blot Protocol (Lysis, Antibodies) Sub_Problem3->Solution5

Caption: Troubleshooting workflow for Menin-MLL inhibitor experiments.

References

Validation & Comparative

A Comparative Guide to Menin-MLL Inhibitors: Menin-MLL inhibitor-22 versus Revumenib (SNDX-5613) in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Menin-Mixed Lineage Leukemia (MLL) inhibitors, Menin-MLL inhibitor-22 and revumenib (SNDX-5613), in the context of Acute Myeloid Leukemia (AML) models. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the current landscape of these targeted therapies.

Introduction

Menin inhibitors are a promising class of targeted therapies for genetically defined subsets of acute leukemia, particularly those harboring KMT2A (formerly MLL) rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] The interaction between the scaffold protein menin and the KMT2A protein is crucial for the leukemogenic activity of KMT2A fusion proteins and the aberrant expression of downstream targets like HOXA9 and MEIS1, which drive leukemogenesis.[3][4][5] By disrupting the menin-KMT2A interaction, these inhibitors aim to reverse this oncogenic program, leading to differentiation and apoptosis of leukemia cells.[6][7]

This guide focuses on a comparative analysis of this compound, a preclinical compound, and revumenib (SNDX-5613), a first-in-class menin inhibitor with recent FDA approval for relapsed or refractory (R/R) KMT2Ar acute leukemia.[7][8]

Data Presentation

Table 1: In Vitro Efficacy in AML Cell Lines
ParameterThis compoundRevumenib (SNDX-5613)
Target Menin-MLL InteractionMenin-MLL Interaction
IC50 (Menin-MLL Interaction) 7 nM[9]0.149 nM (Ki)[10]
Cell Line MV4-11 (KMT2Ar)MV4-11 (KMT2Ar)
IC50 (Cell Growth/Viability) 0.3 µM[9]10-20 nM[11]
Other Sensitive Cell Lines Not publicly availableMOLM-13, RS4;11, KOPN-8 (IC50s 10-20 nM)[11], OCI-AML3 (NPM1m)[12]
Table 2: Mechanistic Effects in AML Models
MechanismThis compound (in MV4-11 cells)Revumenib (SNDX-5613) (in various AML models)
HOXA9 & MEIS1 Expression Decreases expression[9]Downregulates expression[13][14]
Cell Differentiation Induces myeloid differentiation (increased CD11b)[9]Induces hematopoietic differentiation[5]
Apoptosis Induces apoptosis[9]Induces apoptosis[4]
Cell Cycle Induces G0/G1 cell cycle arrest[9]Information not readily available in preclinical context
Table 3: In Vivo Efficacy in AML Xenograft Models
ParameterThis compoundRevumenib (SNDX-5613)
Model MV4-11 subcutaneous xenograftMOLM-13 disseminated xenografts[10]
Dosing 6 mg/kg and 30 mg/kg; p.o.; every second day for 16 days[9]Dosing information in specific preclinical studies varies
Effect Reduced tumor volume[9]Significant survival benefit and leukemic control[10]

Note: The available data for this compound is significantly more limited than for revumenib, which has undergone extensive clinical development. Direct head-to-head comparative studies are not publicly available.

Experimental Protocols

Menin-MLL Interaction Assay (Fluorescence Polarization)

A fluorescence polarization (FP) assay is a common method to measure the inhibition of the menin-MLL interaction.

  • Reagents: Purified recombinant human menin protein, a fluorescein-labeled peptide derived from the MLL binding motif (e.g., FLSN-MLL), assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and the test inhibitors (this compound or revumenib) at various concentrations.

  • Procedure:

    • Add a constant concentration of menin and the fluorescent MLL peptide to the wells of a microplate.

    • Add serial dilutions of the test inhibitor to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from menin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or revumenib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cell growth inhibition is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Gene Expression Analysis (Quantitative RT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of target genes such as HOXA9 and MEIS1.

  • Cell Treatment and RNA Extraction: Treat AML cells with the inhibitors for a defined period. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction mixture includes cDNA, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes in treated versus untreated cells after normalization to the housekeeping gene.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat AML cells with the inhibitors. Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: The data is plotted as a histogram of DNA content. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.

In Vivo AML Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of the inhibitors.

  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with AML cells (e.g., MV4-11).

  • Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), the mice are randomized into treatment and control groups. The inhibitors are administered orally at specified doses and schedules.

  • Monitoring: Tumor volume (for subcutaneous models) and overall survival are monitored. For disseminated models, leukemia burden can be assessed by flow cytometry of peripheral blood or bone marrow.

  • Endpoint Analysis: At the end of the study, tumors or tissues can be harvested for further analysis, such as gene expression or protein analysis.

Visualizations

Menin_MLL_Inhibitor_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention cluster_outcome Therapeutic Outcome KMT2A_fusion KMT2A Fusion Protein (e.g., MLL-AF9) Menin Menin KMT2A_fusion->Menin Interaction DNA DNA KMT2A_fusion->DNA HOXA9_MEIS1 HOXA9, MEIS1 Genes Menin->DNA Transcription Aberrant Gene Transcription HOXA9_MEIS1->Transcription Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Transcription->Leukemogenesis Differentiation Cell Differentiation Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation Leukemogenesis->Differentiation Inhibition Leukemogenesis->Apoptosis Inhibition Leukemogenesis->Reduced_Proliferation Inhibition Menin_Inhibitor Menin-MLL Inhibitor (this compound or Revumenib) Menin_Inhibitor->Menin Binds to Menin, Disrupts Interaction

Caption: Signaling pathway of Menin-MLL interaction and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro AML Cell Lines (e.g., MV4-11) treatment_invitro Treat with This compound or Revumenib start_invitro->treatment_invitro viability Cell Viability Assay (MTT) treatment_invitro->viability gene_expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) treatment_invitro->gene_expression cell_cycle Cell Cycle Analysis (PI Staining) treatment_invitro->cell_cycle start_invivo Immunocompromised Mice (e.g., NSG) implant Implant AML Cells (Xenograft Model) start_invivo->implant treatment_invivo Treat with This compound or Revumenib implant->treatment_invivo monitoring Monitor Tumor Growth & Survival treatment_invivo->monitoring

Caption: Experimental workflow for preclinical evaluation of Menin-MLL inhibitors.

References

Combination Therapy of Menin-MLL Inhibitors with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Menin-MLL inhibitors in combination with standard chemotherapy agents for the treatment of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements (MLLr) or NPM1 mutations (NPM1c). Due to the limited public data on a specific "Menin-MLL inhibitor-22," this guide utilizes published data from well-characterized Menin-MLL inhibitors such as revumenib (SNDX-5613) and ziftomenib (KO-539) as representative examples of this drug class.

Executive Summary

Menin-MLL inhibitors are a novel class of targeted therapies that disrupt the critical interaction between menin and the MLL1 protein (or its fusion products), which is essential for the leukemogenic gene expression program in specific AML subtypes. Preclinical and emerging clinical data strongly suggest that combining Menin-MLL inhibitors with standard-of-care chemotherapies, such as the "7+3" regimen (cytarabine and an anthracycline) and the BCL-2 inhibitor venetoclax, results in synergistic anti-leukemic activity. These combinations have demonstrated the potential to induce deeper and more durable responses than single-agent therapies. This guide summarizes the key preclinical and clinical findings, details the experimental methodologies used to generate this data, and illustrates the underlying mechanisms of action.

Data Presentation: Preclinical Synergy of Menin-MLL Inhibitors with Standard Chemotherapy

The following tables summarize the synergistic effects observed in preclinical studies when combining Menin-MLL inhibitors with standard chemotherapy agents in MLLr and NPM1c AML cell lines.

Table 1: In Vitro Synergy of Menin-MLL Inhibitors with Venetoclax in AML Cell Lines

Cell LineGenetic BackgroundMenin-MLL InhibitorChemotherapy AgentCombination EffectSynergy Score (Method)Reference
MOLM13MLL-AF9SNDX-50469 (revumenib surrogate)VenetoclaxIncreased Apoptosis, Decreased Viability>1.0 (ZIP)[1][2]
MV4-11MLL-AF4SNDX-50469 (revumenib surrogate)VenetoclaxIncreased Apoptosis, Decreased Viability>1.0 (ZIP)[1]
OCI-AML3NPM1cSNDX-50469 (revumenib surrogate)VenetoclaxIncreased Apoptosis, Decreased Viability>1.0 (ZIP)[1]
MOLM-13KMT2A-rJNJ-75276617VenetoclaxSynergistic Antiproliferative EffectNot specified[3]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitor Combinations in AML Xenograft Models

Xenograft ModelMenin-MLL InhibitorCombination Agent(s)Key OutcomesReference
NPM1c/FLT3-ITD/TKD PDXSNDX-50469VenetoclaxSignificantly prolonged survival compared to single agents[4]
KMT2A-r MOLM-13JNJ-75276617Venetoclax + AzacitidineSignificant increase in lifespan compared to vehicle and single agents[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the viability of AML cell lines after treatment with Menin-MLL inhibitors and/or standard chemotherapy.[5][6][7]

Materials:

  • AML cell lines (e.g., MOLM13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Menin-MLL inhibitor and chemotherapy agent(s) of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and the chemotherapy agent, both alone and in combination, in culture medium. Add the drug solutions to the appropriate wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be calculated using methods such as the Combination Index (CI) or the ZIP model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in AML cells using flow cytometry.[8][9][10]

Materials:

  • Treated and untreated AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation at 250 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing AML PDX models to test combination therapies.[11][12][13][14]

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Primary AML patient cells

  • Menin-MLL inhibitor and chemotherapy agent(s) formulated for in vivo administration

Procedure:

  • Cell Preparation and Injection: Thaw cryopreserved primary AML patient cells and assess viability. Inject 1-5 x 10^6 viable cells intravenously into immunodeficient mice.

  • Engraftment Monitoring: Monitor for engraftment by weekly peripheral blood sampling and flow cytometry analysis for human CD45+ cells.

  • Treatment Initiation: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), randomize mice into treatment cohorts: vehicle control, Menin-MLL inhibitor alone, chemotherapy agent alone, and the combination.

  • Drug Administration: Administer drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor mouse weight and overall health regularly.

  • Efficacy Assessment: Monitor disease burden by regular peripheral blood analysis. At the end of the study, assess leukemia burden in the bone marrow, spleen, and other organs by flow cytometry or immunohistochemistry.

  • Survival Analysis: Monitor a separate cohort of mice for survival, with the endpoint being morbidity or a predefined tumor burden.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Menin-MLL inhibitors and their synergistic interaction with standard chemotherapy.

Menin_MLL_Inhibitor_MOA cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin Blocks Interaction

Caption: Mechanism of action of Menin-MLL inhibitors.

Combination_Synergy cluster_menin_pathway Menin-MLL Pathway cluster_chemo_pathway Standard Chemotherapy Pathway Menin_MLL_Inhibitor Menin-MLL Inhibitor HOXA9_MEIS1_down Downregulation of HOXA9/MEIS1 Menin_MLL_Inhibitor->HOXA9_MEIS1_down Differentiation Induction of Differentiation HOXA9_MEIS1_down->Differentiation Apoptosis_menin Apoptosis Differentiation->Apoptosis_menin Synergistic_Apoptosis Synergistic Leukemic Cell Death Apoptosis_menin->Synergistic_Apoptosis Standard_Chemo Standard Chemotherapy (e.g., Venetoclax, Cytarabine) BCL2_inhibition BCL2 Inhibition (Venetoclax) Standard_Chemo->BCL2_inhibition DNA_damage DNA Damage (Cytarabine) Standard_Chemo->DNA_damage Apoptosis_chemo Apoptosis BCL2_inhibition->Apoptosis_chemo DNA_damage->Apoptosis_chemo Apoptosis_chemo->Synergistic_Apoptosis

Caption: Synergistic mechanism of Menin-MLL inhibitors and standard chemotherapy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML_cells AML Cell Lines (MLLr or NPM1c) Drug_treatment_vitro Treat with Menin-MLL Inhibitor +/- Standard Chemotherapy AML_cells->Drug_treatment_vitro Viability_assay Cell Viability Assay (e.g., MTT) Drug_treatment_vitro->Viability_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Drug_treatment_vitro->Apoptosis_assay Synergy_analysis Synergy Analysis (e.g., CI, ZIP) Viability_assay->Synergy_analysis Apoptosis_assay->Synergy_analysis PDX_model Establish AML PDX Model in Immunodeficient Mice Synergy_analysis->PDX_model Inform In Vivo Studies Drug_treatment_vivo Treat Mice with Combination Therapy PDX_model->Drug_treatment_vivo Efficacy_assessment Assess Leukemia Burden (Flow Cytometry, BLI) Drug_treatment_vivo->Efficacy_assessment Survival_analysis Kaplan-Meier Survival Analysis Drug_treatment_vivo->Survival_analysis

Caption: Experimental workflow for evaluating combination therapies.

References

Navigating Resistance: A Comparative Guide to Menin-MLL Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cross-resistance profiles among different Menin-MLL inhibitors, supported by experimental data. As a new class of targeted therapies for acute leukemias with KMT2A rearrangements or NPM1 mutations, understanding the mechanisms of resistance is critical for their clinical application and the development of next-generation agents.

The interaction between menin, encoded by the MEN1 gene, and the KMT2A (MLL) protein is a key dependency for the survival of certain acute leukemia subtypes.[1] Menin inhibitors disrupt this protein-protein interaction, leading to the downregulation of leukemogenic genes like HOXA9 and MEIS1, and subsequent differentiation of leukemia cells.[2][3] Several menin inhibitors, including revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising clinical activity in early-phase trials.[4][5] However, as with many targeted therapies, acquired resistance has emerged as a clinical challenge.[6][7]

This guide summarizes the current understanding of cross-resistance between different Menin-MLL inhibitors, presents comparative efficacy data, and details the experimental protocols used to study these resistance mechanisms.

Mechanisms of Resistance to Menin-MLL Inhibition

Resistance to Menin-MLL inhibitors can be broadly categorized into two main types: genetic and non-genetic (or adaptive) resistance.

Genetic Resistance: The Rise of MEN1 Mutations

The most frequently observed mechanism of acquired resistance is the development of somatic mutations in the MEN1 gene itself.[2][6] These mutations typically occur at the interface where the inhibitor binds to the menin protein, thereby reducing the drug's affinity and efficacy.[7][8]

Key findings on genetic resistance include:

  • Recurrent Mutations: Specific missense mutations in the menin protein have been recurrently identified in patients who relapse on menin inhibitor therapy. These include alterations at amino acid positions M327 (e.g., M327I/V), G331 (e.g., G331R/D), and T349 (e.g., T349M).[6][9] Other identified mutations include those at positions A247, D290, C334, E368, and V372.[1]

  • Cross-Resistance: Many of these MEN1 mutations confer cross-resistance to structurally distinct classes of menin inhibitors, including revumenib and ziftomenib.[6][10] This is because they directly interfere with the binding pocket utilized by these drugs.

  • Preserved MLL Interaction: Importantly, these resistance mutations do not typically disrupt the natural interaction between menin and MLL1.[6][8] This allows the oncogenic signaling pathway to remain active despite the presence of the inhibitor.

Non-Genetic Resistance: Adaptive Mechanisms

In a significant portion of resistant cases, no MEN1 mutations are detected.[6] This points to non-genetic or adaptive mechanisms of resistance, where leukemia cells learn to survive in the presence of the drug through other means.

Mechanisms of non-genetic resistance include:

  • Transcriptional Reprogramming: Resistant cells can exhibit significant changes in their gene expression profiles. Even when the menin inhibitor is on target and suppressing key MLL target genes like MEIS1 and HOX genes, the cells can adapt and survive.[6][11] This may involve the upregulation of myeloid differentiation genes, suggesting the cells enter a state that is tolerant to the attenuated Menin-MLL1 signaling.[6]

  • Clonal Evolution: Heavily pre-treated leukemia samples may be less sensitive to menin inhibition from the outset.[11] This suggests that prior therapies can select for clones that are inherently less dependent on the Menin-MLL1 interaction for their survival.

Comparative Efficacy of Menin-MLL Inhibitors Against Resistant Mutants

The emergence of MEN1 mutations has driven the development of next-generation inhibitors that can overcome this resistance. JNJ-75276617 (bleximenib) is a notable example that has shown preclinical efficacy against certain revumenib-resistant mutations.[12][13][14]

Below are tables summarizing the quantitative data on the activity of different menin inhibitors against wild-type and mutant forms of menin.

Table 1: In Vitro Antiproliferative Activity (GI₅₀, nM) of Menin Inhibitors in Cell Lines

Cell LineGenotypeRevumenibZiftomenibJNJ-75276617DS-1594DSP-5336
MV4;11KMT2A-r, MEN1 WT0.49[9]22.2 (IC₅₀)[1]3.3 (IC₅₀)[1]25.8 (IC₅₀)[1]>1000 (IC₅₀)[1]
MV4;11KMT2A-r, MEN1 M327I/WT>1000[9]----
MOLM13KMT2A-r, MEN1 WT~10[15]----
MOLM13KMT2A-r, MEN1 M327I>1000[15]----
MOLM13KMT2A-r, MEN1 G331R>1000[15]----
MOLM13KMT2A-r, MEN1 T349M>1000[15]----
OCI-AML3NPM1c, MEN1 WT~20[15]----
OCI-AML3NPM1c, MEN1 M327I>1000[15]----
OCI-AML3NPM1c, MEN1 G331R>1000[15]----
OCI-AML3NPM1c, MEN1 T349M>1000[15]----

GI₅₀: Concentration that reduces cell growth by 50%. IC₅₀ values are also presented where GI₅₀ is not available. Note that experimental conditions may vary between studies.

Table 2: Inhibition of Menin-MLL1 Interaction (IC₅₀, nM) by Revumenib

Menin GenotypeRevumenib IC₅₀ (nM)Fold Change vs. WT
Wild-Type1.6[9]1.0
M327I81.6 (51-fold increase)[6]51
M327V--
G331R>1000[9]>625
T349M177.6 (111-fold increase)[6]111

IC₅₀: Concentration required to inhibit the binding of MLL1 to menin by 50%. Data from competitive fluorescence polarization binding assays.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Menin_MLL_Inhibition cluster_nucleus Nucleus KMT2A_fusion KMT2A (MLL) Fusion Protein Menin Menin KMT2A_fusion->Menin Binds Chromatin Chromatin Menin->Chromatin Recruits to Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Target_Genes->Leukemogenesis Menin_Inhibitor Menin-MLL Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibitor->Menin Binds & Blocks Interaction Differentiation Cellular Differentiation Menin_Inhibitor->Differentiation Apoptosis Apoptosis Menin_Inhibitor->Apoptosis MEN1_Mutation MEN1 Gene Mutation MEN1_Mutation->Menin Alters Binding Site

Caption: Mechanism of action of Menin-MLL inhibitors and mutational resistance.

Resistance_Workflow cluster_workflow Workflow for Identifying Menin Inhibitor Resistance start Leukemia Cell Line (e.g., MV4;11, MOLM13) treatment Continuous Culture with Increasing Concentrations of Menin Inhibitor start->treatment selection Selection of Resistant Clones treatment->selection ic50 Determine IC50 Shift (Resistant vs. Parental) selection->ic50 genomic_dna Isolate Genomic DNA selection->genomic_dna rna_seq RNA Sequencing (Resistant vs. Parental) selection->rna_seq sanger Sanger Sequencing of MEN1 Gene genomic_dna->sanger ngs Next-Generation Sequencing (e.g., WES, Targeted Panel) genomic_dna->ngs mutation_id Identify MEN1 Mutations sanger->mutation_id ngs->mutation_id transcriptomic Analyze Transcriptional Changes (Non-Genetic Resistance) rna_seq->transcriptomic

Caption: Experimental workflow for generating and characterizing resistant cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cross-resistance studies. Below are summaries of key experimental protocols.

Generation of Menin Inhibitor-Resistant Cell Lines
  • Cell Culture: Begin with a menin inhibitor-sensitive leukemia cell line (e.g., MOLM13, MV4;11). Culture the cells in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Dose Escalation: Expose the cells to the menin inhibitor at a starting concentration equal to the GI₅₀.

  • Monitoring and Passaging: Monitor cell viability and proliferation. When the cells resume normal growth, passage them and incrementally increase the concentration of the inhibitor.

  • Selection of Resistant Population: Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM).

  • Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous population for downstream analysis.

Determination of Drug Sensitivity (IC₅₀/GI₅₀)
  • Cell Plating: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Treat the cells with a serial dilution of the menin inhibitor(s) of interest. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Assay: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by direct cell counting using a flow cytometer.

  • Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curves. Calculate the IC₅₀ or GI₅₀ values using a non-linear regression model (e.g., four-parameter logistic curve).

Identification of MEN1 Mutations
  • DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a standard DNA extraction kit.

  • PCR Amplification: Amplify the coding exons of the MEN1 gene using primers designed to flank each exon.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms to identify any nucleotide changes in the resistant cells compared to the parental cells.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform whole-exome sequencing or targeted deep sequencing of the MEN1 gene. This can help identify mutations present in subclones.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Cell Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to menin or MLL1.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify the genomic regions where the protein of interest is bound. Compare the binding profiles between sensitive and resistant cells or between different treatment conditions.[16][17]

Conclusion and Future Directions

The development of resistance to Menin-MLL inhibitors, primarily through on-target MEN1 mutations, is a significant clinical challenge. However, the field is rapidly evolving with the development of next-generation inhibitors like JNJ-75276617 that can overcome some of these resistance mechanisms. Furthermore, the characterization of non-genetic resistance pathways opens up possibilities for combination therapies that could prevent or treat resistance.[10]

Future research should focus on:

  • Head-to-head preclinical and clinical studies to directly compare the efficacy of different menin inhibitors against a wider panel of MEN1 mutations.

  • Investigating combination strategies to overcome or prevent resistance. Combining menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL2 inhibitors) or standard chemotherapy may be a promising approach.[4][10]

  • Developing biomarkers to predict which patients are most likely to respond to menin inhibitors and which are at higher risk of developing resistance.

By continuing to explore the landscape of Menin-MLL inhibitor resistance, the scientific community can work towards developing more durable and effective therapies for patients with these aggressive leukemias.

References

Safety Operating Guide

Proper Disposal Procedures for Menin-MLL inhibitor-22: Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is paramount to maintaining a safe laboratory environment. This guide provides essential safety and logistical information for the disposal of Menin-MLL inhibitor-22, a compound used in cancer research.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2851841-61-5) is not publicly available, this document outlines the proper disposal procedures based on general guidelines for chemical and pharmaceutical waste, as well as information available for similar Menin-MLL inhibitors. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle this compound with care. Based on the information for a similar compound, Menin-MLL inhibitor MI-2, this substance may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The following steps provide a general guideline for the disposal of this compound:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be segregated as a pharmaceutical or chemical waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical, "this compound," and any known hazard symbols.

  • Waste Collection (Solid): For the pure compound (solid form), carefully transfer any remaining material into the designated waste container. Avoid creating dust.

  • Waste Collection (Liquid/Solutions): For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as vermiculite or sand. The contaminated absorbent material should then be placed in the designated hazardous waste container.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the inhibitor. A common practice for similar compounds is to scrub the area with alcohol.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal company. The primary method of disposal for pharmaceutical waste is typically high-temperature incineration.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally similar compound, MI-2-2, which may be relevant for safety and experimental considerations.

ParameterThis compoundMenin-MLL inhibitor MI-2-2Reference
IC₅₀ (Menin-MLL Interaction) 7 nM46 nM (MBM1), 520 nM (MBM1 & MBM2)[2][3]
IC₅₀ (MV4;11 cell growth) 0.3 µM-[2]
Binding Affinity (Kd) -22 nM[3][4]

Mechanism of Action and Disposal Workflow

The diagrams below illustrate the signaling pathway affected by Menin-MLL inhibitors and a general workflow for the proper disposal of this compound.

Menin_MLL_Inhibitor_Pathway Signaling Pathway of Menin-MLL Inhibition cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulation Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Target_Genes->Apoptosis Leads to Differentiation Differentiation Target_Genes->Differentiation Leads to Chromatin Chromatin Menin_MLL_Inhibitor This compound Menin_MLL_Inhibitor->Menin Binds to Menin

Caption: this compound disrupts the Menin-MLL fusion protein interaction, leading to downregulation of target genes and subsequent cell cycle arrest, apoptosis, and differentiation in leukemia cells.

Disposal_Workflow Disposal Workflow for this compound Start Start: Unused/Waste This compound Segregate Segregate as Chemical/Pharmaceutical Waste Start->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Decontaminate Decontaminate Surfaces and Equipment (with Alcohol) Containerize->Decontaminate Store Store in Secure Designated Area Decontaminate->Store Dispose Arrange for Professional Disposal (Incineration) Store->Dispose End End: Proper Disposal Dispose->End

Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.